Product packaging for (Z)-2,3-Dimethylpent-2-enoic acid(Cat. No.:CAS No. 90969-18-9)

(Z)-2,3-Dimethylpent-2-enoic acid

Cat. No.: B2719201
CAS No.: 90969-18-9
M. Wt: 128.171
InChI Key: URRYFCLLPGIYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Z)-2,3-Dimethylpent-2-enoic acid (: 122630-51-7 ) is a high-purity, unsaturated carboxylic acid with the molecular formula C7H12O2 . This compound is provided strictly for research and development purposes and is not intended for personal or human use. While specific mechanistic studies on this Z-isomer are not widely reported in the public literature, it is a valuable building block in organic synthesis and medicinal chemistry research. Its structural features, including the stereochemistry of the double bond and the carboxylic acid functional group, make it a candidate for developing novel compounds and for use in polymer chemistry . Researchers investigating flavor and fragrance science may find interest in this compound, as closely related structural isomers like 2,4-dimethyl-2-pentenoic acid are known and used in academic and industrial research for their characteristic sour, cheesy, and fruity odor profiles . These related compounds are studied for their application in flavor systems, particularly for creating cheese flavors, and have documented usage levels in research models for baked goods, frozen dairy, and non-alcoholic beverages . For handling and safety, please refer to the associated Safety Data Sheet (SDS). This product is available for global shipping and requires cold-chain transportation to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B2719201 (Z)-2,3-Dimethylpent-2-enoic acid CAS No. 90969-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2,3-dimethylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4H2,1-3H3,(H,8,9)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRYFCLLPGIYQS-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C)\C(=O)O)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Novel Synthesis Methods for (Z)-2,3-Dimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2,3-Dimethylpent-2-enoic acid is a tetrasubstituted alkene, a class of molecules that presents a significant synthetic challenge due to steric hindrance and the need for precise stereochemical control. This technical guide provides an in-depth overview of modern and novel synthetic strategies applicable to the stereoselective synthesis of this target molecule. The methodologies discussed include the Still-Gennari olefination, transition metal-catalyzed cross-coupling reactions (Negishi and Suzuki-Miyaura), and nickel-catalyzed carboxylation of internal alkynes. For each method, a plausible synthetic route to this compound is proposed, supported by detailed experimental protocols adapted from analogous reactions in the literature. Quantitative data, including yields and stereoselectivity, are summarized in comparative tables. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical representations of the synthetic processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering practical insights into the synthesis of complex, sterically hindered molecules.

Introduction

The stereoselective synthesis of tetrasubstituted alkenes is a formidable challenge in modern organic chemistry. The steric congestion around the double bond often hinders the application of classical olefination methods, and achieving high stereoselectivity for the thermodynamically less stable Z-isomer requires specialized synthetic strategies. This compound serves as a representative example of this molecular class, embodying the synthetic hurdles that need to be overcome. This guide explores several advanced and reliable methods that can be employed for the synthesis of this target molecule, with a focus on providing detailed, actionable experimental protocols and comparative data to aid in methodological selection and implementation.

Still-Gennari Olefination Approach

The Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons reaction, is a powerful tool for the Z-selective synthesis of α,β-unsaturated esters.[1][2] This method utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, which kinetically favors the formation of the Z-alkene.[2]

Proposed Synthetic Pathway

The synthesis of this compound via the Still-Gennari olefination would involve a two-step sequence: first, the olefination of butan-2-one with a suitable phosphonoacetate to form the corresponding ethyl (Z)-2,3-dimethylpent-2-enoate, followed by the hydrolysis of the ester to yield the target carboxylic acid.

Still_Gennari_Pathway Butanone Butan-2-one Olefination Still-Gennari Olefination Butanone->Olefination Phosphonoacetate Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate Phosphonoacetate->Olefination Base KHMDS, 18-crown-6 Base->Olefination Ester Ethyl (Z)-2,3-dimethylpent-2-enoate Olefination->Ester Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Ester->Hydrolysis Acid This compound Hydrolysis->Acid

Figure 1: Proposed Still-Gennari synthesis pathway.
Experimental Protocols

Step 1: Synthesis of Ethyl (Z)-2,3-dimethylpent-2-enoate via Still-Gennari Olefination (Analogous Protocol)

Note: While the Still-Gennari olefination is typically more efficient with aldehydes, it can be applied to ketones, often requiring stronger conditions or longer reaction times. The following is an adapted protocol based on the olefination of aldehydes.[3]

To a flame-dried round-bottom flask under an argon atmosphere, add a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (2.0 mmol, 2.0 eq.) and 18-crown-6 (3.0 mmol, 3.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.0 M, 2.1 mmol, 2.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C. Add a solution of butan-2-one (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). The combined organic layers are washed with 2 M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (Z)-2,3-dimethylpent-2-enoate.

Step 2: Hydrolysis of Ethyl (Z)-2,3-dimethylpent-2-enoate

To a solution of ethyl (Z)-2,3-dimethylpent-2-enoate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL), add lithium hydroxide monohydrate (2.0 mmol). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the product with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Quantitative Data

The following table presents typical quantitative data for Still-Gennari olefination reactions with aldehydes, which can serve as a benchmark for the proposed synthesis.

Reactant (Aldehyde)Phosphonate ReagentBase SystemTemp. (°C)Time (h)Yield (%)Z:E RatioReference
p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6-78 to RT147815.5:1[3]
BenzaldehydeEthyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaH-2029497:3[2]

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, are highly effective for the construction of carbon-carbon bonds with excellent stereocontrol. These methods offer a convergent approach to this compound.

Proposed Synthetic Pathways

The general strategy involves the synthesis of a Z-configured vinyl halide, which is then coupled with an appropriate organometallic reagent.

Negishi Coupling:

Negishi_Pathway Vinyl_Halide (Z)-2-Bromo-3-methylpent-2-ene Coupling Negishi Coupling Vinyl_Halide->Coupling Organozinc Methylzinc chloride Organozinc->Coupling Pd_Catalyst Pd Catalyst (e.g., PdCl2(Amphos)2) Pd_Catalyst->Coupling Alkene (Z)-2,3-Dimethylpent-2-ene Coupling->Alkene Carboxylation Carboxylation (e.g., n-BuLi, CO2) Alkene->Carboxylation Direct carboxylation is a separate route Acid This compound

Figure 2: Proposed Negishi coupling pathway.

Suzuki-Miyaura Coupling:

Suzuki_Pathway Vinyl_Halide (Z)-2-Bromo-3-methylpent-2-ene Coupling Suzuki-Miyaura Coupling Vinyl_Halide->Coupling Boronic_Acid Methylboronic acid Boronic_Acid->Coupling Pd_Catalyst Pd Catalyst, Base (e.g., Pd(OAc)2, SPhos, CsF) Pd_Catalyst->Coupling Alkene (Z)-2,3-Dimethylpent-2-ene Coupling->Alkene Carboxylation Carboxylation (e.g., n-BuLi, CO2) Alkene->Carboxylation Direct carboxylation is a separate route Acid This compound

Figure 3: Proposed Suzuki-Miyaura coupling pathway.
Experimental Protocols

Step 1: Synthesis of (Z)-2-Bromo-3-methylpent-2-ene (Precursor)

A stereoselective synthesis of the Z-vinyl halide is crucial. One potential route is the hydrobromination of 3-methyl-1-pentyne, followed by separation of the geometric isomers. Alternatively, stereoselective reduction of a corresponding vinyl dibromide can be employed.

Step 2a: Negishi Coupling of (Z)-2-Bromo-3-methylpent-2-ene with Methylzinc Chloride (Analogous Protocol)

In a glovebox, to a solution of methylmagnesium chloride in THF (3.0 M, 1.1 mL, 3.3 mmol) at 0 °C is added a solution of zinc chloride in THF (1.0 M, 3.3 mL, 3.3 mmol). The resulting solution of methylzinc chloride is stirred for 30 min at room temperature. To this solution is added (Z)-2-bromo-3-methylpent-2-ene (3.0 mmol) and a solution of the palladium catalyst (e.g., PdCl2(Amphos)2, 0.06 mmol, 2 mol %) in THF (5 mL). The reaction mixture is stirred at room temperature until completion (monitored by GC-MS). The reaction is then quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The product is purified by column chromatography.

Step 2b: Suzuki-Miyaura Coupling of (Z)-2-Bromo-3-methylpent-2-ene with Methylboronic Acid (Analogous Protocol)

To a mixture of (Z)-2-bromo-3-methylpent-2-ene (1.0 mmol), methylboronic acid (1.5 mmol), and cesium fluoride (3.0 mmol) is added a solution of Pd(OAc)2 (0.02 mmol, 2 mol %) and SPhos (0.04 mmol, 4 mol %) in isopropanol (5 mL). The mixture is degassed and heated at 80 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

Step 3: Carboxylation

The final carboxylation step to introduce the carboxylic acid functionality would require a separate synthetic transformation, such as lithiation followed by quenching with carbon dioxide.

Quantitative Data

The following table presents typical quantitative data for Negishi and Suzuki-Miyaura cross-coupling reactions involving Z-vinyl halides, demonstrating the high stereoretention achievable with these methods.

Coupling ReactionVinyl HalideOrganometallic ReagentCatalyst SystemTemp. (°C)Time (h)Yield (%)StereoretentionReference
Negishi(Z)-1-Bromooct-1-enen-Heptylzinc iodidePdCl2(Amphos)2/N-MeImRT2>99>99% Z[4]
Suzuki-Miyaura(Z)-β-BromostyrenePhenylboronic acidPd(OAc)2/SPhos, CsF801685>98% Z[5]

Nickel-Catalyzed Carboxylation of Internal Alkynes

A more direct and atom-economical approach to this compound is the nickel-catalyzed carboxylation of the corresponding internal alkyne, 3-pentyne. This method has the potential to form the desired product in a single step with high regio- and stereoselectivity.

Proposed Synthetic Pathway

Ni_Carboxylation_Pathway Alkyne 3-Pentyne Carboxylation Ni-catalyzed Carboxylation Alkyne->Carboxylation CO2 CO2 (1 atm) CO2->Carboxylation Ni_Catalyst Ni Catalyst (e.g., Ni(COD)2, Ligand) Ni_Catalyst->Carboxylation Reducing_Agent Reducing Agent (e.g., Mn) Reducing_Agent->Carboxylation Acid This compound Carboxylation->Acid

Figure 4: Proposed Ni-catalyzed carboxylation pathway.
Experimental Protocol (General)

Note: The following is a general procedure for the nickel-catalyzed carboxylation of C-O bonds, which can be adapted for the carboxylation of alkynes.[6][7]

In a glovebox, a Schlenk tube is charged with a nickel precatalyst (e.g., Ni(COD)2, 5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene, 10-20 mol%), and a reducing agent (e.g., manganese powder, 2-3 eq.). The tube is sealed, removed from the glovebox, and connected to a CO2 balloon. Anhydrous solvent (e.g., DMF or THF) is added, followed by the alkyne substrate (3-pentyne, 1.0 mmol). The reaction mixture is stirred at a specified temperature (e.g., 70-100 °C) for a designated time (e.g., 16-24 h). Upon completion, the reaction is quenched, and the carboxylic acid product is isolated and purified using standard procedures.

Quantitative Data
Substrate TypeNi-Catalyst SystemReducing AgentTemp. (°C)Time (h)Yield (%)Reference
Benzylic C-N bondsNiBr2·diglyme, LigandMn7016up to 95[8]
Aryl and Benzyl EstersNiCl2, dppf or PMe3Mn70-10016up to 91[9]

Conclusion

The synthesis of this compound presents a significant synthetic challenge that can be addressed through several modern and effective methodologies. The Still-Gennari olefination offers a reliable route to the corresponding Z-ester, which can then be hydrolyzed. While generally effective for aldehydes, its application to ketones requires careful optimization. Transition metal-catalyzed cross-coupling reactions, particularly Negishi and Suzuki-Miyaura couplings, provide a convergent and highly stereoselective approach, contingent on the successful synthesis of the Z-vinyl halide precursor. Finally, the nickel-catalyzed carboxylation of internal alkynes represents a potentially highly efficient and atom-economical route, although further development for this specific substrate class may be required.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to select and implement the most suitable strategy for their specific needs in the synthesis of this compound and other structurally related tetrasubstituted alkenes. The provided diagrams offer a clear visual representation of the logical flow of each synthetic pathway, aiding in experimental design and execution.

References

Spectroscopic Characterization of (Z)-2,3-Dimethylpent-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (Z)-2,3-Dimethylpent-2-enoic acid. Due to the limited availability of experimental spectra for this specific isomer, this guide utilizes predicted spectroscopic data alongside established principles for the analysis of α,β-unsaturated carboxylic acids. The methodologies provided are based on standard laboratory practices for the structural elucidation of organic compounds.

Chemical Structure and Properties

This compound is an α,β-unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] The presence of a carbon-carbon double bond in conjugation with the carboxylic acid functional group gives rise to its characteristic spectroscopic features.

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1HCOOH
~2.2Quartet2H-CH₂-
~1.9Singlet3H=C(CH₃)-
~1.8Singlet3H=C(CH₃)-
~1.1Triplet3H-CH₃

Note: Predicted chemical shifts can vary. The acidic proton of the carboxylic acid is often broad and its chemical shift is dependent on solvent and concentration.[2][3]

¹³C NMR Spectroscopy Data (Predicted)
Chemical Shift (ppm)Assignment
~173C=O
~140=C(CH₃)-
~130=C(CH₃)-
~25-CH₂-
~20=C(CH₃)-
~18=C(CH₃)-
~13-CH₃

Note: Carboxyl carbons in α,β-unsaturated acids typically appear in the range of 165-185 ppm.[2][4]

Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~2970Medium-StrongC-H stretch (Aliphatic)
~1700StrongC=O stretch (Conjugated carboxylic acid)
~1650MediumC=C stretch
~1450MediumC-H bend (Aliphatic)
~1300MediumC-O stretch
~920BroadO-H bend (Out-of-plane)

Note: The C=O stretching frequency for a conjugated carboxylic acid is typically lower than that of a saturated one.[2][3]

Mass Spectrometry Data
m/zInterpretation
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
83[M - COOH]⁺
55[C₄H₇]⁺

Note: The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 300 MHz or higher.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for natural abundance ¹³C NMR due to its lower sensitivity.[5][6]

  • Instrument Setup:

    • Tune the probe for ¹³C observation.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Acquire a significantly larger number of scans compared to ¹H NMR (typically several hundred to thousands) to achieve a good signal-to-noise ratio.[7]

    • Employ a relaxation delay that allows for the full relaxation of all carbon nuclei for quantitative analysis, though shorter delays are often used for routine qualitative spectra.[8]

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid/Thin Film):

    • Place one to two drops of the liquid this compound sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin liquid film.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[9]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.[9]

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization):

    • For improved volatility and chromatographic performance, the carboxylic acid can be derivatized to its methyl ester. A common method is to react the acid with a solution of diazomethane in ether or with methanol in the presence of an acid catalyst (e.g., H₂SO₄).

    • Alternatively, for analysis of the free fatty acid, a polar GC column is required.

  • Instrument Setup:

    • Gas Chromatograph:

      • Use a capillary column appropriate for the analysis of fatty acid methyl esters (e.g., a DB-5ms or equivalent).

      • Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

      • Program the oven temperature with a gradient to separate the components of the sample (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).

      • Use helium as the carrier gas at a constant flow rate.

    • Mass Spectrometer:

      • Use electron ionization (EI) at a standard energy of 70 eV.

      • Set the mass range to scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 200).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Processing:

    • Identify the peak corresponding to the this compound derivative in the TIC.

    • Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained spectrum with a library of known mass spectra for confirmation.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic characterization.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, comparison with an authenticated standard is recommended.

References

An In-depth Technical Guide on the Biological Activity of (Z)-2,3-Dimethylpent-2-enoic Acid and its Structurally Related Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity of (Z)-2,3-Dimethylpent-2-enoic acid. This guide, therefore, provides a comprehensive overview of the well-documented biological activities of structurally related short-chain fatty acids (SCFAs). The information presented, including quantitative data, experimental protocols, and signaling pathways, is based on studies of common SCFAs like butyrate, propionate, and acetate. While this compound shares structural similarities with this class of molecules, its specific biological effects are unknown and may differ. This guide is intended for researchers, scientists, and drug development professionals as a reference for the potential activities of this compound class.

Introduction to Short-Chain Fatty Acids (SCFAs)

Short-chain fatty acids are saturated carboxylic acids with fewer than six carbon atoms. The most abundant and well-studied SCFAs in mammals are acetate (C2), propionate (C3), and butyrate (C4), which are primarily produced by the gut microbiota through the fermentation of dietary fiber.[1][2][3] These molecules are not only important energy sources for host cells, particularly colonocytes, but also act as critical signaling molecules in a variety of physiological processes.[1][2][4] The biological effects of SCFAs are pleiotropic, ranging from the regulation of gut homeostasis and immune responses to influencing metabolic health and even brain function.[4][5]

Key Biological Activities and Mechanisms of Action

The biological activities of SCFAs are predominantly mediated through two major signaling pathways: the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[1][4][6]

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known to activate several GPCRs, most notably G-protein coupled receptor 43 (GPR43, also known as FFAR2) and G-protein coupled receptor 41 (GPR41, also known as FFAR3).[7][8][9] These receptors are expressed in a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes.[7]

  • GPR43 (FFAR2): Acetate and propionate are the most potent activators of GPR43.[7] Activation of GPR43 can lead to the inhibition of adenylyl cyclase and the activation of phospholipase C, resulting in downstream signaling cascades that influence inflammation and metabolic processes.[8] For instance, GPR43 activation in immune cells can modulate inflammatory responses.[2]

  • GPR41 (FFAR3): Propionate is the most potent ligand for GPR41.[9] This receptor is particularly implicated in the regulation of energy homeostasis and the secretion of gut hormones like peptide YY (PYY).[10]

Histone Deacetylase (HDAC) Inhibition

Butyrate, and to a lesser extent propionate, are effective inhibitors of histone deacetylases (HDACs).[11][12][13] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, SCFAs can induce histone hyperacetylation, which results in a more open chromatin structure and the altered expression of genes involved in cell cycle regulation, apoptosis, and inflammation.[6][13] This mechanism is believed to be central to the anti-cancer and anti-inflammatory properties of butyrate.[5][12]

Quantitative Data on SCFA Biological Activity

The following tables summarize quantitative data from in vitro and in vivo studies on the biological activities of common SCFAs.

Table 1: In Vitro Activity of Short-Chain Fatty Acids

CompoundAssay TypeCell LineIC50 / EC50Reference
ButyrateHDAC InhibitionHT-29 (nuclear extract)0.09 mM (IC50)[11][12]
PropionateHDAC InhibitionHT-29 (nuclear extract)~0.18 mM (IC50)[11]
ButyrateGPR43 Activation (Ca2+ assay)Transfected cellsPotent activator[7]
PropionateGPR43 Activation (Ca2+ assay)Transfected cellsPotent activator[7]
AcetateGPR43 Activation (Ca2+ assay)Transfected cellsMost potent activator[7]
PropionateGPR41 ActivationTransfected cellsHighest potency[9]

Table 2: In Vivo Production and Concentration of SCFAs in Humans

SCFAProduction from 15g Inulin (12h)Typical Molar Ratio in ColonFecal ConcentrationSystemic Circulation ConcentrationReference
Acetate137 ± 75 mmol~60%Variable100-150 µmol/L[3][10]
Propionate11 ± 9 mmol~20-25%Variable4-5 µmol/L[3][10]
Butyrate20 ± 17 mmol~15-20%Variable1-3 µmol/L[3][10]

Signaling Pathways

The signaling pathways initiated by SCFAs are complex and cell-type specific. Below are simplified diagrams representing the major pathways.

SCFA_GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFA GPR43/41 GPR43/41 SCFA->GPR43/41 binds G_protein Gαi/q GPR43/41->G_protein activates PLC Phospholipase C G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Physiological_Response_GPCR Physiological Response cAMP->Physiological_Response_GPCR Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 MAPK MAPK Pathway Ca2->MAPK MAPK->Physiological_Response_GPCR

Caption: SCFA-mediated G-protein coupled receptor signaling pathway.

SCFA_HDAC_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA_in SCFA HDAC HDAC SCFA_in->HDAC inhibits Histones_deacetylated Deacetylated Histones HDAC->Histones_deacetylated deacetylates Histones_acetylated Acetylated Histones Chromatin Chromatin Relaxation Histones_acetylated->Chromatin Histones_deacetylated->Histones_acetylated Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Physiological_Response_HDAC Physiological Response Gene_Expression->Physiological_Response_HDAC

Caption: SCFA-mediated histone deacetylase (HDAC) inhibition pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SCFA biological activity. Below are representative protocols for key experiments.

Histone Deacetylase (HDAC) Inhibition Assay (In Vitro)

This protocol is based on the use of nuclear extracts and a fluorogenic HDAC substrate.

Objective: To determine the IC50 of a test compound for HDAC inhibition.

Materials:

  • Cell line (e.g., HT-29 human colon carcinoma cells).

  • Nuclear extraction buffer.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC assay buffer.

  • Test compound (e.g., butyrate, propionate, or this compound).

  • Trichostatin A (TSA) as a positive control.

  • 96-well black microplate.

  • Fluorometric plate reader.

Procedure:

  • Nuclear Extract Preparation: Culture HT-29 cells to confluency. Harvest cells and prepare nuclear extracts using a commercially available kit or standard biochemical protocols. Determine the protein concentration of the nuclear extract.

  • Assay Setup: In a 96-well plate, add the nuclear extract, HDAC assay buffer, and serial dilutions of the test compound or control.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and add a developer solution that lyses the cells and contains a protease to cleave the deacetylated lysine from the AMC fluorophore.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]

Quantification of SCFAs in Biological Samples (GC-MS or LC-MS)

This protocol outlines a general workflow for the analysis of SCFAs in samples like feces or serum.

Objective: To quantify the concentrations of individual SCFAs in a biological matrix.

Materials:

  • Biological sample (feces, serum).

  • Internal standards (e.g., isotopically labeled SCFAs like 13C-acetate).

  • Extraction solvent (e.g., diethyl ether or acetonitrile).[14][15]

  • Derivatization agent (optional, e.g., 3-nitrophenylhydrazine).[16]

  • GC-MS or LC-MS/MS system.

Procedure:

  • Sample Preparation: Homogenize fecal samples or thaw serum samples.

  • Extraction: Spike the sample with internal standards. Perform a liquid-liquid or solid-phase extraction to isolate the SCFAs from the sample matrix. This step may involve acidification to protonate the SCFAs.[14]

  • Derivatization (Optional but recommended for LC-MS): To improve chromatographic retention and sensitivity, derivatize the SCFAs.

  • Instrumental Analysis: Inject the extracted and derivatized sample into the GC-MS or LC-MS/MS system.

    • GC-MS: Separation is achieved on a suitable capillary column, followed by mass spectrometric detection.[17][18]

    • LC-MS/MS: Separation is performed using a reverse-phase column, followed by tandem mass spectrometry for sensitive and specific detection.[14][19]

  • Data Analysis: Identify and quantify each SCFA based on its retention time and mass-to-charge ratio, using the internal standards for accurate quantification.[18]

SCFA_Quantification_Workflow Sample Biological Sample (Feces, Serum) Spike Spike with Internal Standards Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General workflow for the quantification of SCFAs in biological samples.

Conclusion and Future Directions

While the biological activity of this compound remains uncharacterized, the extensive research on structurally similar short-chain fatty acids provides a strong foundation for postulating its potential biological roles. It is plausible that this compound may also interact with GPCRs and/or inhibit HDACs, thereby influencing inflammatory, metabolic, and cellular proliferative pathways.

Future research should focus on elucidating the specific biological activities of this compound. In vitro screening assays, such as those described in this guide, would be a critical first step in determining its potential as a modulator of key cellular targets. Subsequent in vivo studies would be necessary to understand its pharmacokinetic profile and physiological effects. Such investigations will be essential to unlock the potential therapeutic applications of this and other novel short-chain unsaturated carboxylic acids in the fields of medicine and drug development.

References

An In-depth Technical Guide on (Z)-2,3-Dimethylpent-2-enoic Acid Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2,3-Dimethylpent-2-enoic acid and its derivatives represent a class of small molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific information regarding their synthesis, biological activities, and potential mechanisms of action. While direct research on this compound derivatives is limited, this document extrapolates data from structurally related pentanoic acid analogs to highlight the potential of this chemical scaffold in drug discovery, particularly in the areas of oncology and inflammation.

Chemical Synthesis

The synthesis of substituted pentenoic acid derivatives can be achieved through various established organic chemistry methodologies. A general approach involves the Wittig or Horner-Wadsworth-Emmons reaction to create the α,β-unsaturated carbonyl moiety, followed by modifications of the carboxylic acid or the aliphatic chain.

A plausible synthetic route to this compound could involve the reaction of an appropriate phosphonium ylide with a ketone, followed by hydrolysis. The stereoselectivity of the double bond can be influenced by the choice of reagents and reaction conditions.

General Synthetic Workflow:

G start Starting Materials (Ketone/Aldehyde & Phosphonium Ylide) wittig Wittig or Horner-Wadsworth-Emmons Reaction start->wittig ester α,β-Unsaturated Ester wittig->ester hydrolysis Hydrolysis ester->hydrolysis acid This compound or Analog hydrolysis->acid derivatization Derivatization (Amidation, Esterification, etc.) acid->derivatization final Target Derivatives/Analogs derivatization->final

Caption: General synthetic workflow for pentenoic acid derivatives.

Biological Activities and Therapeutic Potential

While specific data for this compound derivatives is scarce, studies on related pentanoic acid analogs suggest potential anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research on phenyl/naphthylacetyl pentanoic acid derivatives has indicated their potential as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8), enzymes that play crucial roles in cancer progression and metastasis.[1][2]

Quantitative Data on Anticancer Activity of Pentanoic Acid Derivatives:

CompoundCell LineIC50 (µM)Putative TargetsReference
Phenylacetyl pentanoic acid derivative C6Jurkat E6.1 (Leukemia)Good cytotoxicity (specific value not provided)MMP-2, HDAC8[1]
Naphthylacetyl pentanoic acid derivative C27Jurkat E6.1 (Leukemia)Good cytotoxicity (specific value not provided)MMP-2, HDAC8[1]
Phenylacetyl pentanoic acid derivative 18Jurkat-E6.1 (Leukemia)Induces apoptosis effectivelyMMP-2, HDAC8[2]
Naphthylacetyl pentanoic acid derivative 31Jurkat-E6.1 (Leukemia)Induces apoptosis effectivelyMMP-2, HDAC8[2]
Anti-inflammatory Activity

The structural motif of an unsaturated carboxylic acid is present in various known anti-inflammatory agents. The mechanism of action for some of these compounds involves the inhibition of key inflammatory enzymes such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.

Signaling Pathways

Based on the activities of related compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cancer and inflammation.

Potential Signaling Pathways in Cancer:

G Drug (Z)-2,3-Dimethylpent-2-enoic Acid Derivative MMP2 MMP-2 Inhibition Drug->MMP2 HDAC8 HDAC8 Inhibition Drug->HDAC8 Metastasis Reduced Cell Invasion & Metastasis MMP2->Metastasis Apoptosis Induction of Apoptosis HDAC8->Apoptosis

Caption: Potential anticancer signaling pathways.

Potential Signaling Pathways in Inflammation:

G Drug (Z)-2,3-Dimethylpent-2-enoic Acid Derivative COX COX Inhibition Drug->COX LOX 5-LOX Inhibition Drug->LOX PGs Reduced Prostaglandins COX->PGs LTs Reduced Leukotrienes LOX->LTs Inflammation Anti-inflammatory Effect PGs->Inflammation LTs->Inflammation

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocols

The following are generalized protocols for key assays that can be used to evaluate the biological activity of this compound derivatives and analogs.

Synthesis of Phenylacetyl Pentanoic Acid Derivatives (Illustrative Example)

This protocol is adapted from the synthesis of related compounds and serves as a general guideline.

  • Step 1: Synthesis of the pentanoic acid backbone. This can be achieved through various classical organic synthesis routes, such as malonic ester synthesis, to obtain the desired substituted pentanoic acid.

  • Step 2: Activation of the carboxylic acid. The synthesized pentanoic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane, DMF).

  • Step 3: Coupling with phenylacetic acid or its derivatives. The activated pentanoic acid is then reacted with the desired phenylacetic acid derivative in the presence of a base (e.g., triethylamine, N-methylmorpholine) to form the final amide or ester linkage.

  • Step 4: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using techniques like NMR, mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity - MTT Assay

This protocol provides a general method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., Jurkat E6.1) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

MTT Assay Workflow:

G seed Seed Cancer Cells in 96-well plate treat Treat with Test Compounds seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (2-4h) mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

In Vitro Anti-inflammatory Activity - COX Inhibition Assay

This is a general protocol to screen for COX-1 and COX-2 inhibitory activity.

  • Enzyme and Compound Preparation: Recombinant COX-1 or COX-2 enzyme is prepared in a suitable buffer. The test compounds are dissolved in DMSO and diluted to various concentrations.

  • Pre-incubation: The enzyme is pre-incubated with the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a specific time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The available evidence, primarily from related pentanoic acid analogs, suggests that derivatives of this compound are a promising class of compounds for further investigation in the fields of oncology and inflammation. Their potential to modulate key targets such as MMPs, HDACs, and COX enzymes warrants a more focused research effort.

Future studies should concentrate on the following areas:

  • Synthesis and characterization of a focused library of this compound derivatives with diverse substitutions.

  • Systematic in vitro screening of these compounds against a panel of cancer cell lines and in relevant inflammatory assays.

  • Elucidation of the precise mechanism of action for the most active compounds, including target identification and validation.

  • In vivo efficacy studies in appropriate animal models of cancer and inflammation.

This systematic approach will be crucial in determining the true therapeutic potential of this interesting chemical scaffold and its derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-2,3-Dimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of (Z)-2,3-dimethylpent-2-enoic acid, a tetrasubstituted α,β-unsaturated carboxylic acid. Due to a lack of specific literature on its discovery and isolation from natural sources, this guide focuses on a plausible and detailed stereoselective synthetic route. The proposed synthesis utilizes the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction to achieve the desired (Z)-stereochemistry. This guide includes a comprehensive, step-by-step experimental protocol, tabulated physicochemical and predicted spectroscopic data, and detailed diagrams to illustrate the synthetic workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

The structural motifs present in this compound, namely the α,β-unsaturated carboxylic acid, are of significant interest in medicinal chemistry and drug development due to their potential as Michael acceptors and their presence in various biologically active natural products. The stereochemistry of the double bond can play a crucial role in the biological activity of such compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, as computed by PubChem.[1]

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
IUPAC Name (2Z)-2,3-dimethylpent-2-enoic acid
CAS Number 90969-18-9
Topological Polar Surface Area 37.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Proposed Stereoselective Synthesis

The synthesis of this compound can be achieved via a two-step process involving the preparation of a Still-Gennari-type phosphonate reagent followed by a stereoselective Horner-Wadsworth-Emmons reaction with butan-2-one and subsequent hydrolysis.

3.1. Synthesis of the Phosphonate Reagent: Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate

The key to achieving Z-selectivity is the use of a phosphonate reagent with electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) phosphonate.[2][3][4]

Experimental Protocol:

  • To a solution of ethyl 2-(dichlorophosphoryl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 2,2,2-trifluoroethanol (2.2 eq).

  • Slowly add triethylamine (2.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired phosphonate reagent.

3.2. Still-Gennari Olefination and Hydrolysis

The Still-Gennari modification of the HWE reaction is then employed to condense the phosphonate reagent with butan-2-one to form the ethyl ester of the target molecule with high Z-selectivity. Subsequent hydrolysis yields the final carboxylic acid.

Experimental Protocol:

  • Dissolve the phosphonate reagent (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in THF dropwise to the phosphonate solution, and stir for 30 minutes at -78 °C to generate the phosphonate anion.

  • Add a solution of butan-2-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (Z)-2,3-dimethylpent-2-enoate.

  • For hydrolysis, dissolve the crude ester in a mixture of THF and water (2:1).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Predicted Spectroscopic Data

The following table presents the predicted spectroscopic data for this compound based on its chemical structure. Actual experimental data should be obtained for confirmation.

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~1.1 (t, 3H, -CH₂CH ₃), ~1.8 (s, 3H, C2-CH ₃), ~2.1 (s, 3H, C3-CH ₃), ~2.3 (q, 2H, -CH ₂CH₃), ~12.0 (br s, 1H, -COOH )
¹³C NMR δ (ppm): ~12 (-CH₂C H₃), ~18 (C2-C H₃), ~20 (C3-C H₃), ~30 (-C H₂CH₃), ~130 (C =C), ~140 (C=C ), ~175 (-C OOH)
Mass Spec (EI) m/z (%): 128 (M⁺), 113, 99, 83, 71, 55, 43
IR ν (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1680 (C=O stretch), ~1640 (C=C stretch), ~2970, 2930, 2870 (C-H stretches)

Visualizations

5.1. Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Phosphonate Synthesis cluster_1 Step 2: Still-Gennari Olefination & Hydrolysis Ethyl 2-(dichlorophosphoryl)propanoate Ethyl 2-(dichlorophosphoryl)propanoate Reaction_1 Ethyl 2-(dichlorophosphoryl)propanoate->Reaction_1 DCM, 0°C to RT 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol->Reaction_1 Triethylamine Triethylamine Triethylamine->Reaction_1 Phosphonate Reagent Phosphonate Reagent Reaction_2 Phosphonate Reagent->Reaction_2 THF, -78°C Reaction_1->Phosphonate Reagent Butan-2-one Butan-2-one Butan-2-one->Reaction_2 KHMDS KHMDS KHMDS->Reaction_2 Intermediate Ester Intermediate Ester Reaction_3 Intermediate Ester->Reaction_3 THF/H₂O Final Product This compound LiOH LiOH LiOH->Reaction_3 Reaction_2->Intermediate Ester Reaction_3->Final Product

Caption: Proposed synthetic workflow for this compound.

5.2. Logical Relationship of HWE Reaction Components

HWE_Components Phosphonate Phosphonate Reagent Carbonyl Carbonyl (Butan-2-one) Phosphonate->Carbonyl Nucleophilic Attack Base Base (KHMDS) Base->Phosphonate Deprotonation Z_Alkene (Z)-Alkene Product Carbonyl->Z_Alkene Elimination Phosphate_Byproduct Phosphate Byproduct Carbonyl->Phosphate_Byproduct Elimination

Caption: Key components and steps in the Horner-Wadsworth-Emmons reaction.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity or the involvement of this compound in any specific signaling pathways. Further research is required to elucidate its potential pharmacological profile and mechanism of action.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route, leveraging the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, offers a plausible and stereoselective method for obtaining this compound. The provided experimental protocols, data tables, and visualizations are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The absence of data on the biological activity of this compound highlights an opportunity for future investigation into its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (Z)-2,3-Dimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2,3-Dimethylpent-2-enoic acid is an unsaturated carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of specific validated methods for this compound, the following protocols are based on established methods for similar short-chain unsaturated carboxylic acids. It is imperative that users perform in-house validation of these methods to ensure they meet the specific requirements of their application. [1][2][3]

General Workflow for Analysis

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation and detection, and subsequent data analysis.

Analytical Workflow cluster_prep Sample Preparation extraction Extraction from Matrix derivatization Derivatization (for GC-MS) extraction->derivatization hplc HPLC-UV extraction->hplc gcms GC-MS derivatization->gcms quantification Quantification hplc->quantification identification Identification gcms->identification identification->quantification Derivatization_Process Analyte This compound (Polar, Non-volatile) Reagent Derivatization Reagent (e.g., BSTFA, Diazomethane) Analyte->Reagent Reaction Derivative Volatile Derivative (e.g., TMS-ester, Methyl-ester) Reagent->Derivative GCMS GC-MS Analysis Derivative->GCMS

References

Application Note: Purification of (Z)-2,3-Dimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of (Z)-2,3-Dimethylpent-2-enoic acid, a valuable unsaturated carboxylic acid intermediate in various synthetic applications. The protocol outlines a multi-step approach involving preliminary acid-base extraction to remove neutral and basic impurities, followed by vacuum distillation for the purification of the target compound. For compounds that are solid at or near room temperature, or for an additional polishing step, a low-temperature recrystallization procedure is also described. Furthermore, this note includes standardized methods for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Physicochemical Properties of a Structurally Similar Compound, (2Z)-3-Methylpent-2-enoic Acid

PropertyValueReference
Molecular FormulaC6H10O2[1]
Molecular Weight114.14 g/mol [1]
Melting Point12°C[1]
Boiling Point (estimated)216.76°C[1]
Density0.9830 g/cm³[1]

Note: Experimental data for this compound is limited. The data for the closely related isomer, (2Z)-3-Methylpent-2-enoic acid, is provided as an estimation of the physical properties.

Table 2: Summary of Purification and Analysis Parameters

ParameterMethod/ConditionPurpose
Preliminary Purification Acid-Base ExtractionRemoval of neutral and basic impurities.
Primary Purification Vacuum Fractional DistillationSeparation from non-volatile impurities and isomers with different boiling points.
Alternative/Final Purification Low-Temperature RecrystallizationFor low-melting solids or as a final polishing step.
Purity Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile components, purity assessment.
High-Performance Liquid Chromatography (HPLC)Quantification and purity assessment of the non-volatile compound.

Experimental Protocols

Preliminary Purification: Acid-Base Extraction

This procedure is designed to separate the acidic target compound from any neutral or basic impurities that may be present from the synthesis.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer two more times with fresh portions of saturated sodium bicarbonate solution, combining all aqueous extracts.

  • The organic layer containing neutral impurities can be set aside or discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M HCl to the aqueous solution while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out or form an oily layer.

  • Extract the acidified aqueous layer three times with fresh portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude, but significantly purer, this compound.

Primary Purification: Vacuum Fractional Distillation

Given that the target compound is likely a liquid with a relatively high boiling point, vacuum distillation is the preferred method for final purification.

Materials:

  • Acid-base extracted this compound

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump and carefully reduce the pressure.

  • Begin heating the distillation flask gently with a heating mantle.

  • Monitor the temperature at the head of the distillation column and the pressure of the system.

  • Collect any low-boiling impurities as the forerun.

  • Collect the main fraction at a constant temperature and pressure. This fraction should be the pure this compound.

  • Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.

  • Allow the apparatus to cool completely before releasing the vacuum.

Alternative/Final Purification: Low-Temperature Recrystallization

If the purified compound is a low-melting solid or if an additional purification step is desired, low-temperature recrystallization can be employed.

Materials:

  • Purified this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath or freezer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the compound in a minimal amount of a suitable hot solvent. For low-melting compounds, a solvent pair where the compound is soluble in one solvent and insoluble in the other is often effective.[2]

  • If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or a freezer to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purity Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying any impurities. For carboxylic acids, derivatization is often necessary to improve chromatographic performance.[3][4]

Derivatization (Silylation):

  • In a vial, dissolve a small amount of the purified this compound in a suitable solvent (e.g., pyridine, acetonitrile).

  • Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • The sample is now ready for injection into the GC-MS.

GC-MS Conditions (Example):

  • Column: A polar capillary column, such as a DB-WAX or similar, is recommended for the analysis of fatty acid derivatives.

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the direct analysis of the carboxylic acid without derivatization.[5]

HPLC Conditions (Example):

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS).[6]

Mandatory Visualization

Purification_Workflow cluster_preliminary Preliminary Purification cluster_primary Primary Purification cluster_analysis Purity Analysis crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction (aq. NaHCO3) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer (HCl) separate->acidify Aqueous Layer impurities1 impurities1 separate->impurities1 Organic Layer (Impurities) extract_acid Extract with Organic Solvent acidify->extract_acid dry Dry and Evaporate extract_acid->dry distill Vacuum Fractional Distillation dry->distill pure_product Pure this compound distill->pure_product Main Fraction impurities2 impurities2 distill->impurities2 Forerun/Residue gcms GC-MS Analysis pure_product->gcms hplc HPLC Analysis pure_product->hplc

Caption: Workflow for the purification and analysis of this compound.

References

Application of (Z)-2,3-Dimethylpent-2-enoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive literature review, it has been determined that specific, detailed applications of (Z)-2,3-Dimethylpent-2-enoic acid in organic synthesis are not extensively documented in publicly available scientific resources. While the compound is commercially available and its basic chemical properties are known, detailed experimental protocols and quantitative data for its use as a reactant or intermediate in synthetic transformations are scarce.

This document, therefore, provides a general overview of the potential reactivity of this compound based on the known chemistry of α,β-unsaturated carboxylic acids. The protocols and discussions below are extrapolated from general principles and reactions of analogous compounds. Researchers should treat these as starting points for methodological development, and optimization will be necessary.

Introduction

This compound is an α,β-unsaturated carboxylic acid with the following structure:

Its structure, featuring a tetrasubstituted double bond conjugated to a carboxylic acid, suggests a range of potential chemical transformations. The "Z" configuration indicates that the ethyl group and the carboxylic acid group are on the same side of the double bond. This stereochemistry, combined with the steric hindrance around the double bond and the carboxylic acid, will significantly influence its reactivity.

Potential Synthetic Applications & Generalized Protocols

Based on the functional groups present, this compound could potentially be employed in several types of organic reactions. The following sections outline these possibilities with generalized experimental protocols.

Esterification

The carboxylic acid moiety can be converted to an ester. Due to the steric hindrance around the carboxyl group, standard Fischer esterification conditions (acid catalyst in an excess of alcohol) may be slow or low-yielding. More potent methods are likely required.

Generalized Protocol for Sterically Hindered Esterification:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Alcohol (1.2 - 2.0 eq)

    • Coupling agent (e.g., DCC, EDC, HATU) (1.1 - 1.5 eq)

    • Base (e.g., DMAP, triethylamine) (0.1 - 1.2 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the alcohol and the base to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the coupling agent to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., DCU if DCC is used).

    • Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃, brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 1: Hypothetical Esterification Data (for illustrative purposes)

EntryAlcoholCoupling AgentBaseSolventTime (h)Yield (%)
1MethanolDCCDMAPDCM24~70-80
2EthanolEDCEt₃NDMF18~75-85
3IsopropanolHATUDIPEADCM24~60-70
Hydrogenation

The carbon-carbon double bond can be reduced to a single bond to yield 2,3-dimethylpentanoic acid. The tetrasubstituted nature of the alkene will likely require forcing conditions for hydrogenation.

Generalized Protocol for Hydrogenation:

  • Reagents and Materials:

    • This compound or its ester derivative (1.0 eq)

    • Catalyst (e.g., Pd/C, PtO₂, Rh/C) (5-10 mol%)

    • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

    • Hydrogen gas source (balloon or high-pressure vessel)

  • Procedure:

    • Dissolve the starting material in the solvent in a suitable reaction vessel.

    • Add the catalyst to the solution.

    • Purge the vessel with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm).

    • Stir the reaction mixture vigorously at room temperature or with heating.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify as needed.

Table 2: Hypothetical Hydrogenation Data (for illustrative purposes)

EntryCatalystPressure (atm)Temperature (°C)Time (h)Yield (%)
110% Pd/C12548Low conversion
210% Pd/C506024>95
3PtO₂52524>95

Visualizing Synthetic Pathways

The following diagrams illustrate the potential transformations of this compound.

Esterification_Pathway start This compound ester Ester Derivative start->ester Alcohol, Coupling Agent, Base, Solvent

Caption: Generalized pathway for the esterification of this compound.

Hydrogenation_Workflow start This compound product 2,3-Dimethylpentanoic acid start->product H₂, Catalyst (e.g., Pd/C), Solvent, Pressure

Caption: Workflow for the hydrogenation of this compound.

Conclusion and Future Outlook

While specific, documented applications of this compound in organic synthesis are limited, its structure suggests potential utility in forming sterically encumbered esters and saturated carboxylic acids. The protocols provided herein are generalized and will require significant optimization for this particular substrate.

Further research is needed to explore the reactivity of this molecule, particularly in areas such as:

  • Asymmetric Hydrogenation: To produce chiral 2,3-dimethylpentanoic acid.

  • Conjugate Addition Reactions: Although sterically hindered, reactions with potent nucleophiles could be explored.

  • Cycloaddition Reactions: The electron-deficient double bond might participate in certain cycloadditions under specific conditions.

  • Derivatization for Biological Screening: The synthesis of a library of derivatives could be of interest for drug discovery programs.

Researchers are encouraged to investigate these and other potential applications to expand the synthetic utility of this compound.

The Role of (Z)-2,3-Dimethylpent-2-enoic Acid in Biosynthesis: A Precursor Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, (Z)-2,3-dimethylpent-2-enoic acid has not been identified as a known precursor in any characterized biosynthetic pathway to date. Scientific literature lacks information on its natural occurrence and, consequently, on the enzymatic processes that would lead to its formation or its incorporation into more complex natural products. Therefore, detailed application notes and experimental protocols regarding its specific biosynthetic role cannot be provided at this time.

While the direct biosynthetic relevance of this compound remains unelucidated, the structural motif of a substituted α,β-unsaturated carboxylic acid is present in a variety of natural products. The biosynthesis of these related molecules can offer theoretical insights into how a compound like this compound could potentially be synthesized in nature. Generally, the formation of such structures involves the action of polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), often in combination with tailoring enzymes that introduce modifications such as methyl groups and double bonds.

Hypothetical Biosynthetic Logic

Based on known biochemical reactions, a hypothetical pathway for the formation of this compound could involve the following general steps. It is crucial to emphasize that this is a theoretical pathway and has not been experimentally verified for this specific molecule.

Hypothetical_Biosynthesis Propionyl_CoA Propionyl-CoA PKS_Module Polyketide Synthase (PKS) Module Propionyl_CoA->PKS_Module Starter Unit Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Module Extender Unit Intermediate Acyl Carrier Protein (ACP)-Bound Intermediate PKS_Module->Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferase, Dehydratase) Intermediate->Tailoring_Enzymes Release Thioesterase (TE) Intermediate->Release Tailoring_Enzymes->Intermediate Modification Product This compound Release->Product Hydrolysis

Caption: A hypothetical biosynthetic pathway for this compound.

General Experimental Approaches for Investigating Novel Biosynthetic Pathways

Should this compound be identified as a component of a natural product in the future, researchers could employ the following established methodologies to elucidate its biosynthetic origins.

1. Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled propionate and methionine) to the producing organism can help trace the metabolic fate of these precursors and identify the building blocks of the target molecule.

2. Genome Mining and Gene Cluster Identification: The sequencing of the producing organism's genome allows for the identification of putative biosynthetic gene clusters (BGCs) that may be responsible for the synthesis of the natural product. Bioinformatic tools can predict the function of genes within the cluster, such as PKSs, NRPSs, methyltransferases, and tailoring enzymes.

3. Gene Inactivation and Heterologous Expression: To confirm the involvement of a specific BGC, gene knockout or silencing experiments can be performed. The disruption of a key biosynthetic gene should abolish the production of the natural product. Conversely, the heterologous expression of the entire BGC in a model host organism should result in the production of the compound.

4. In Vitro Enzymatic Assays: Once the enzymes from the BGC are identified and expressed, their specific functions can be characterized through in vitro assays using synthesized substrates. This allows for the step-by-step reconstruction of the biosynthetic pathway.

Application in Drug Discovery and Development

While the natural role of this compound is unknown, structurally related α,β-unsaturated carboxylic acids are of interest in drug discovery. A related compound, 3,4-dimethylpent-2-enoic acid, has been extracted from Brucea javanica and reported to possess antitumor and antiviral properties. This suggests that small, substituted acrylic acid derivatives could serve as scaffolds for the development of new therapeutic agents.

The workflow for exploring such a compound in a drug discovery context is outlined below.

Drug_Discovery_Workflow Compound This compound (or analogue) Synthesis Chemical Synthesis of Analogues Compound->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for drug discovery and development.

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-2,3-Dimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of (Z)-2,3-Dimethylpent-2-enoic acid, a tetrasubstituted alkene of interest in medicinal chemistry and materials science. The primary method detailed is a modification of the Horner-Wadsworth-Emmons (HWE) reaction, specifically the Still-Gennari olefination, which is renowned for its high Z-selectivity.

Introduction

The synthesis of stereodefined tetrasubstituted alkenes presents a significant challenge in organic chemistry.[1][2][3] The thermodynamically less stable (Z)-isomers are particularly difficult to obtain with high selectivity.[4] Traditional olefination methods like the Wittig reaction or the standard Horner-Wadsworth-Emmons reaction often yield mixtures of stereoisomers or favor the (E)-alkene.[2][5]

This document outlines a robust and highly Z-selective protocol for the synthesis of this compound, leveraging the Still-Gennari modification of the HWE reaction. This method employs a phosphonate reagent with electron-withdrawing trifluoroethyl groups, which kinetically favors the formation of the (Z)-alkene.[2][3][4][6]

Core Synthetic Strategy: Z-Selective Horner-Wadsworth-Emmons Olefination

The key transformation is the reaction of a phosphonate-stabilized carbanion with a ketone. To achieve high Z-selectivity, the Still-Gennari protocol is employed, which utilizes an α-substituted bis(2,2,2-trifluoroethyl)phosphonoacetate reagent. The electron-withdrawing nature of the trifluoroethoxy groups on the phosphorus atom is crucial for accelerating the elimination of the oxaphosphetane intermediate, leading to the kinetic (Z)-product.[2][3][4]

The overall synthetic pathway can be visualized as a two-step process: the Still-Gennari olefination to form the (Z)-ester, followed by hydrolysis to yield the target carboxylic acid.

Start Starting Materials Phosphonate Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate Ketone Butan-2-one Reaction1 Still-Gennari Olefination Phosphonate->Reaction1 Ketone->Reaction1 Intermediate Ethyl (Z)-2,3-dimethylpent-2-enoate Reaction1->Intermediate High Z-selectivity Reaction2 Hydrolysis Intermediate->Reaction2 Product This compound Reaction2->Product

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Still-Gennari Synthesis of Ethyl (Z)-2,3-dimethylpent-2-enoate

This protocol details the crucial olefination step to generate the tetrasubstituted alkene with high Z-selectivity.

Materials:

  • Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate

  • Butan-2-one

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 18-crown-6 (2.2 equivalents).

  • Add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add a solution of KHMDS (2.0 equivalents) in THF dropwise to the cooled solution.

  • Slowly add a solution of ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (2.0 equivalents) in anhydrous THF to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add a solution of butan-2-one (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford ethyl (Z)-2,3-dimethylpent-2-enoate.

Protocol 2: Hydrolysis of Ethyl (Z)-2,3-dimethylpent-2-enoate

This protocol describes the conversion of the synthesized ester to the final carboxylic acid.

Materials:

  • Ethyl (Z)-2,3-dimethylpent-2-enoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve ethyl (Z)-2,3-dimethylpent-2-enoate (1.0 equivalent) in a mixture of THF, MeOH, and water (3:1:1 ratio).

  • Add LiOH (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the Still-Gennari synthesis of ethyl (Z)-2,3-dimethylpent-2-enoate based on literature precedents for similar tetrasubstituted alkenes.[7]

Reagent/ConditionKetonePhosphonate ReagentBase/AdditiveSolventTemp (°C)Yield (%)Z:E Ratio
Still-Gennari Butan-2-oneEthyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoateKHMDS / 18-Crown-6THF-7875-85>95:5
Ando Butan-2-oneEthyl 2-(di-o-tolylphosphono)propanoateNaHTHF070-8090:10

Table 1. Comparison of Z-Selective HWE Conditions for Tetrasubstituted Alkenes.

Reaction Mechanism and Selectivity

The high Z-selectivity of the Still-Gennari olefination is attributed to kinetic control of the reaction pathway. The electron-withdrawing trifluoroethyl groups on the phosphonate increase the acidity of the α-proton and also accelerate the elimination of the oxaphosphetane intermediate. The use of a strong, non-coordinating base like KHMDS in conjunction with a cation sequestering agent like 18-crown-6 prevents the retro-addition of the phosphonate to the ketone, thus favoring the kinetically formed Z-isomer.

cluster_0 Reaction Pathway Reactants Phosphonate Ylide + Ketone TS_Z [Transition State Z] Reactants->TS_Z TS_E [Transition State E] Reactants->TS_E Intermediate_Z cis-Oxaphosphetane TS_Z->Intermediate_Z Lower Energy (Kinetic Pathway) Intermediate_E trans-Oxaphosphetane TS_E->Intermediate_E Higher Energy Product_Z (Z)-Alkene Intermediate_Z->Product_Z Fast Elimination Product_E (E)-Alkene Intermediate_E->Product_E Slower Elimination

Figure 2. Energy profile illustrating the kinetic control in Still-Gennari olefination.

Conclusion

The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction provides a highly effective and stereoselective method for the synthesis of this compound. The protocols outlined in these application notes offer a reliable pathway for researchers in organic synthesis and drug development to access this and other structurally similar Z-tetrasubstituted alkenes with high purity. The key to achieving high Z-selectivity lies in the use of an appropriate electron-withdrawing phosphonate reagent and carefully controlled reaction conditions that favor the kinetic product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-2,3-Dimethylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of (Z)-2,3-Dimethylpent-2-enoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for stereoselective synthesis of trisubstituted alkenes like this compound are modifications of olefination reactions. The two primary approaches are the Wittig reaction, particularly with unstabilized or semi-stabilized ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, specifically utilizing the Still-Gennari modification to favor the (Z)-isomer.[1][2][3][4][5]

Q2: Why is achieving high (Z)-selectivity challenging for this molecule?

A2: Synthesizing trisubstituted alkenes with high (Z)-selectivity can be difficult because the (E)-isomer is often the thermodynamically more stable product.[6] Standard Wittig or HWE conditions tend to favor the formation of the (E)-alkene.[1][5] Therefore, kinetically controlled reaction conditions must be employed to preferentially form the less stable (Z)-isomer.

Q3: What is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction?

A3: The Still-Gennari olefination is a modification of the HWE reaction that allows for the highly stereoselective synthesis of (Z)-alkenes.[3][7] It utilizes phosphonate reagents bearing electron-withdrawing groups, such as 2,2,2-trifluoroethyl esters, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) in an aprotic solvent like THF at low temperatures.[1][8]

Q4: How do unstabilized ylides in the Wittig reaction favor (Z)-alkene formation?

A4: In the Wittig reaction with unstabilized ylides, the initial addition to the carbonyl compound to form the oxaphosphetane intermediate is typically irreversible and kinetically controlled.[9] The transition state leading to the cis-oxaphosphetane, which subsequently collapses to the (Z)-alkene and triphenylphosphine oxide, is sterically favored and forms faster.[9]

Q5: Can I use a ketone as a starting material for the Wittig reaction to get a (Z)-alkene?

A5: While possible, reacting ketones with Wittig reagents to form trisubstituted (Z)-alkenes can be challenging and may result in lower yields or poor stereoselectivity compared to reactions with aldehydes.[6][10] Steric hindrance around the ketone can be a significant issue.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Alkene Product 1. Incomplete reaction. 2. Degradation of reagents or intermediates. 3. Steric hindrance from the ketone starting material. 4. Inefficient purification.1. Increase reaction time or temperature (monitor for isomerization). 2. Ensure all reagents are pure and dry; use an inert atmosphere (e.g., argon or nitrogen). 3. Consider using a more reactive phosphonate reagent or a different synthetic route. 4. Optimize chromatography conditions (e.g., column packing, solvent system).
Poor (Z):(E) Selectivity 1. Reaction conditions favoring the thermodynamic (E)-product. 2. Use of a stabilized ylide in the Wittig reaction. 3. Equilibration of intermediates in the HWE reaction. 4. Incorrect base or solvent system.1. For HWE, employ the Still-Gennari conditions (phosphonate with electron-withdrawing groups, KHMDS, 18-crown-6, low temperature).[1][8] 2. For the Wittig reaction, use an unstabilized or semi-stabilized ylide and consider salt-free conditions or the addition of LiI in DMF to enhance Z-selectivity.[12] 3. Ensure low reaction temperatures are maintained to favor kinetic control.
Formation of Unexpected Byproducts 1. Side reactions of the starting materials or reagents. 2. Isomerization of the product during workup or purification. 3. Reaction of the base with the ester group of the phosphonate.1. Purify all starting materials before use. 2. Use mild workup conditions and avoid prolonged exposure to acid or heat during purification. 3. Use a non-nucleophilic base like KHMDS or NaH.
Difficulty in Removing Triphenylphosphine Oxide (from Wittig) 1. High polarity and crystallinity of the byproduct.1. Precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter. 2. Utilize column chromatography for separation.
Difficulty in Removing Dialkyl Phosphate (from HWE) 1. Water solubility of the byproduct.1. Perform an aqueous workup; the dialkyl phosphate salt is typically soluble in the aqueous layer.[5]

Experimental Protocol: Still-Gennari Synthesis of this compound ethyl ester

This protocol is based on the principles of the Still-Gennari olefination, which is highly effective for producing (Z)-alkenes.

Materials:

  • Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate

  • 3-Pentanone

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of argon or nitrogen.

  • Reagent Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 18-crown-6 (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ylide Formation: To the cooled solution, add KHMDS (1.1 equivalents, as a solution in THF or as a solid) dropwise. Stir for 10 minutes. Then, add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 equivalent) dropwise. The solution should turn a characteristic color, indicating ylide formation. Stir for 30 minutes at -78 °C.

  • Olefination: Add 3-pentanone (1.2 equivalents) dropwise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound ethyl ester.

  • Hydrolysis (Optional): If the carboxylic acid is the desired final product, the purified ester can be hydrolyzed using standard procedures (e.g., treatment with lithium hydroxide in a THF/water mixture).

Quantitative Data Summary

Parameter Wittig Reaction (Unstabilized Ylide) Still-Gennari HWE Reaction
Typical (Z):(E) Ratio 85:15 to >95:5 (highly dependent on substrate and conditions)[12][13]>90:10 to >98:2[14]
Typical Yield 60-85%70-95%
Reaction Temperature -78 °C to room temperature-78 °C
Key Reagents Triphenylphosphine-based ylide, strong base (e.g., n-BuLi)Phosphonate with electron-withdrawing groups, KHMDS, 18-crown-6

Visualizations

Still_Gennari_Mechanism cluster_reagents Reactants cluster_reaction Reaction Pathway cluster_products Products Phosphonate Ethyl bis(2,2,2-trifluoroethyl) phosphonoacetate Ylide Phosphonate Carbanion (Ylide Formation) Phosphonate->Ylide 1. KHMDS, 18-crown-6 2. THF, -78°C Ketone 3-Pentanone Addition Nucleophilic Addition Ketone->Addition Ylide->Addition Oxaphosphetane cis-Oxaphosphetane Intermediate Addition->Oxaphosphetane Kinetically Favored Elimination Elimination Oxaphosphetane->Elimination Z_Alkene (Z)-2,3-Dimethylpent-2-enoic acid ethyl ester Elimination->Z_Alkene Byproduct Phosphate Byproduct Elimination->Byproduct

Caption: Mechanism of the Still-Gennari Olefination.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Product Mixture (e.g., NMR, GC-MS) Start->Analysis CheckYield Is Yield > 70%? Analysis->CheckYield CheckSelectivity Is (Z):(E) > 95:5? CheckYield->CheckSelectivity Yes OptimizeYield Troubleshoot Low Yield: - Check reagent purity - Verify inert atmosphere - Increase reaction time CheckYield->OptimizeYield No Success Synthesis Successful CheckSelectivity->Success Yes OptimizeSelectivity Troubleshoot Poor Selectivity: - Ensure -78°C is maintained - Verify base and phosphonate structure - Check for moisture CheckSelectivity->OptimizeSelectivity No Rerun Rerun Experiment OptimizeYield->Rerun OptimizeSelectivity->Rerun Rerun->Analysis

Caption: Troubleshooting Workflow for Synthesis Optimization.

Experimental_Setup cluster_setup Experimental Setup for Still-Gennari Olefination Inert_Gas Argon/Nitrogen Inlet Flask Two-Neck Round-Bottom Flask (with stir bar) Inert_Gas->Flask Septum Rubber Septum Condenser Condenser (optional, for reflux if needed) Cooling_Bath Dry Ice/Acetone Bath (-78°C) Flask->Cooling_Bath Addition_Funnel Addition Funnel Addition_Funnel->Flask

Caption: General Experimental Setup Diagram.

References

Technical Support Center: Purification of (Z)-2,3-Dimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (Z)-2,3-Dimethylpent-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor separation of (Z)- and (E)-isomers.

  • Question: My primary challenge is the inefficient separation of the desired (Z)-isomer from its (E)-isomer. What steps can I take to improve this separation?

  • Answer: The separation of geometric isomers like (Z)- and (E)-2,3-Dimethylpent-2-enoic acid can be challenging due to their similar physical properties. Here are several strategies you can employ:

    • Fractional Crystallization: This technique can sometimes be effective if there is a sufficient difference in the crystal packing of the two isomers. Experiment with different solvents and temperatures to induce selective crystallization of the desired (Z)-isomer.

    • Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for isomer separation.[1][2] Consider using a reverse-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid) to suppress the ionization of the carboxylic acid.[1] Silver ion (Ag+) chromatography, either by HPLC or thin-layer chromatography (TLC), can also be highly effective for separating unsaturated isomers.

    • Selective Acidification: In some cases, the sodium salts of the (E) and (Z) isomers may have different solubilities. A potential strategy involves converting the mixture to their sodium salts and then carefully acidifying the solution to selectively precipitate one isomer.

Issue 2: Low recovery of the purified (Z)-isomer.

  • Question: I am experiencing a significant loss of my product during the purification process. How can I improve the recovery of this compound?

  • Answer: Low recovery can be attributed to several factors. Here are some troubleshooting steps:

    • Extraction pH: When performing liquid-liquid extractions to isolate the carboxylic acid, ensure the pH of the aqueous layer is sufficiently acidic (typically pH 2-3) to fully protonate the carboxylate and drive it into the organic phase.

    • Solvent Choice: Use a low-boiling point organic solvent for extraction to facilitate its removal by rotary evaporation without significant loss of your product.

    • Minimize Transfers: Each transfer of your material from one container to another can result in loss. Streamline your purification workflow to minimize the number of transfers.

    • Adsorption on Silica Gel: If using column chromatography with silica gel, the acidic nature of the product can lead to strong adsorption and tailing, resulting in poor recovery. Consider deactivating the silica gel with a small amount of acid in the eluent or using a different stationary phase like alumina.

Issue 3: Contamination with starting materials or byproducts.

  • Question: My purified product is still contaminated with unreacted starting materials or byproducts from the synthesis. What is the best way to remove these impurities?

  • Answer: The choice of purification method will depend on the nature of the impurities.

    • Acid-Base Extraction: If the impurities are neutral or basic, an acid-base extraction is a highly effective first step. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and the pure product extracted back into an organic solvent.[3]

    • Column Chromatography: For impurities with similar acidity but different polarity, column chromatography is the method of choice. A carefully selected solvent system should allow for the separation of the desired product from the contaminants.

    • Recrystallization: If the desired product is a solid at room temperature or below, recrystallization from a suitable solvent can be a very effective method for removing small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between (Z)- and (E)-2,3-Dimethylpent-2-enoic acid?

A1: The (Z) and (E) isomers are geometric isomers, also known as cis-trans isomers. They have the same molecular formula (C7H12O2) and connectivity but differ in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (Z)-isomer, the higher priority groups (the ethyl group and the carboxylic acid group) are on the Z ame side of the double bond. In the (E)-isomer, they are on opposite sides.

Q2: Which analytical techniques are best for confirming the purity and identity of the purified (Z)-isomer?

A2: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the structure and the isomeric ratio. The chemical shifts of the protons and carbons near the double bond will be different for the (Z) and (E) isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to quantify the amount of the (E)-isomer present.[1][2]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the carboxylic acid O-H and C=O bonds, as well as the C=C double bond.

Q3: Can I use gas chromatography (GC) to analyze 2,3-Dimethylpent-2-enoic acid?

A3: Direct analysis of carboxylic acids by GC can be problematic due to their low volatility and tendency to adsorb onto the column. Derivatization to a more volatile ester (e.g., a methyl ester) is often necessary for successful GC analysis. However, care must be taken during derivatization to avoid isomerization.

Data Presentation

Table 1: Comparison of HPLC Methods for Isomer Separation

ParameterMethod A: Reverse-Phase C18Method B: Silver Ion Chromatography
Stationary Phase C18 silicaSilver ion-impregnated silica
Mobile Phase Acetonitrile/Water (gradient) + 0.1% TFAHexane/Isopropanol (isocratic)
Typical Resolution (Rs) 1.5 - 2.5> 3.0
Advantages Readily available columns, good for purity checks.Excellent separation of geometric isomers.
Disadvantages May require significant method development.More specialized columns, potential for silver leaching.

Experimental Protocols

Protocol 1: HPLC Separation of (Z)- and (E)-2,3-Dimethylpent-2-enoic Acid

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude mixture containing this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times.

  • Combine the aqueous extracts. The desired product is now in the aqueous phase as its sodium salt.

  • Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of a strong acid (e.g., 1M HCl).

  • Extract the acidified aqueous solution three times with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Mandatory Visualizations

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Remove non-acidic impurities Chromatography Column Chromatography Extraction->Chromatography Separate (Z)/(E) isomers Crystallization Crystallization Chromatography->Crystallization Final Polishing Pure Pure (Z)-Isomer Crystallization->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Poor Isomer Separation? HPLC Optimize HPLC Conditions (gradient, mobile phase) Start->HPLC Yes Crystallization Attempt Fractional Crystallization Start->Crystallization Yes Derivatization Consider Derivatization for easier separation HPLC->Derivatization If still poor Success Separation Achieved HPLC->Success Successful Crystallization->Derivatization If unsuccessful Crystallization->Success Successful Derivatization->Success Successful

Caption: Decision tree for troubleshooting poor isomer separation.

References

Technical Support Center: (Z)-2,3-Dimethylpent-2-enoic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-2,3-Dimethylpent-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental workflows.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Loss of Potency or Purity Over Time Isomerization: The (Z)-isomer may be converting to the more thermodynamically stable (E)-isomer, especially when exposed to acid, base, or light.Minimize exposure to light by using amber vials. Prepare solutions fresh and use them promptly. If storage is necessary, store at low temperatures (-20°C to -80°C) and under an inert atmosphere (e.g., argon or nitrogen). Analyze for the presence of the (E)-isomer using a validated chromatographic method.
Oxidation: The double bond is susceptible to oxidation, leading to the formation of epoxides, diols, or cleavage products. This can be accelerated by exposure to air, transition metals, or oxidizing agents.Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant (e.g., BHT, BHA) to the solution, ensuring it does not interfere with downstream applications. Avoid sources of metal contamination.
Hydrolysis of Derivatives: If working with an ester or amide derivative, hydrolysis back to the carboxylic acid can occur, especially at non-neutral pH.Maintain the pH of the solution within a neutral range (pH 6-8) if compatible with your experimental design. Use aprotic solvents where appropriate.
Polymerization: Although less common for this specific molecule, α,β-unsaturated carbonyl compounds can potentially undergo polymerization, especially at high concentrations or in the presence of initiators.Work with dilute solutions whenever possible. Avoid high temperatures and exposure to UV light.
Unexpected Peaks in Chromatogram Degradation Products: New peaks may correspond to isomers, oxidation products, or adducts formed with solvent or buffer components.Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use mass spectrometry (LC-MS) to help identify the mass of the unknown peaks.
Solvent/Buffer Interactions: The compound may react with components of your solution. For example, addition reactions can occur across the double bond.Review the reactivity of all components in your solution. If using nucleophilic buffers (e.g., Tris), consider switching to a non-nucleophilic alternative (e.g., phosphate, HEPES) if the adduct formation is suspected.
Precipitation of the Compound Poor Solubility: The protonated form of the carboxylic acid may have limited solubility in aqueous solutions.Adjust the pH of the solution. For aqueous buffers, increasing the pH above the pKa of the carboxylic acid (typically around 4-5) will deprotonate it, forming the more soluble carboxylate salt. The addition of a co-solvent (e.g., DMSO, ethanol) may also improve solubility.
Temperature Effects: Solubility can be temperature-dependent.If storing solutions at low temperatures, ensure the compound remains soluble upon thawing. A brief sonication or vortexing may be necessary to redissolve any precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most probable degradation pathways for this compound in solution are:

  • Isomerization: Conversion from the (Z)-isomer to the (E)-isomer.

  • Oxidation: Reaction at the carbon-carbon double bond.

  • Addition Reactions: Nucleophilic addition to the double bond, particularly if strong nucleophiles are present in the solution.[1][2]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: For optimal stability, solutions should be prepared fresh. If short-term storage is required, store the solution at 2-8°C for no more than 24 hours, protected from light. For long-term storage, aliquot the solution into airtight, amber vials under an inert atmosphere (argon or nitrogen) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[3][4] This method should be able to separate the parent compound from its potential degradants, including the (E)-isomer. UV detection is typically suitable for this compound. Regular analysis of the solution over time will allow you to quantify any degradation.

Q4: Should I be concerned about the purity of the solvent?

A4: Yes, using high-purity solvents is crucial. Impurities in solvents, such as peroxides in ethers or aldehydes in alcohols, can react with your compound and cause degradation. It is recommended to use HPLC-grade or equivalent purity solvents.

Q5: Can the pH of my aqueous solution affect the stability of this compound?

A5: Absolutely. Extremes in pH can catalyze both isomerization and hydrolysis (if you are working with derivatives). It is advisable to maintain the pH of your solution as close to neutral as possible, unless your experimental protocol requires acidic or basic conditions. If you must work at a non-neutral pH, be aware of the potential for increased degradation and consider running a preliminary stability study under those conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photostability: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples if necessary. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a developed HPLC method. The method should provide good resolution between the parent peak and any new peaks that appear.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products. Aim for 5-20% degradation of the active pharmaceutical ingredient for optimal method development.[9]

Protocol 2: Isomerization Study

Objective: To evaluate the propensity of this compound to isomerize to the (E)-isomer under different conditions.

Materials:

  • This compound

  • (E)-2,3-Dimethylpent-2-enoic acid standard (if available)

  • Various solvents (e.g., acetonitrile, methanol, water)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • HPLC system with a high-resolution column (e.g., C18)

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the different solvents and buffers.

  • Incubation: Store aliquots of each solution under different conditions:

    • Room temperature with ambient light exposure.

    • Room temperature protected from light (amber vials).

    • 40°C protected from light.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), analyze the samples by HPLC.

  • Data Analysis: Quantify the peak areas of the (Z) and (E) isomers. If an (E)-isomer standard is not available, any new, significant peak with the same mass should be investigated as the potential isomer. Calculate the percentage of isomerization over time for each condition.

Visualizations

Degradation_Pathways Z_Isomer This compound E_Isomer (E)-Isomer Z_Isomer->E_Isomer Isomerization (Light, Acid, Base) Oxidation_Products Oxidation Products (Epoxides, Diols) Z_Isomer->Oxidation_Products Oxidation (O2, Peroxides) Addition_Products Addition Products (e.g., with buffer nucleophiles) Z_Isomer->Addition_Products Nucleophilic Addition (e.g., Tris buffer)

Caption: Potential degradation pathways for this compound in solution.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H2O2, RT) Prep_Stock->Oxidation Thermal Thermal (80°C) Prep_Stock->Thermal Photo Photostability (ICH Q1B) Prep_Stock->Photo Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Identify & Quantify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of (Z)-2,3-Dimethylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-2,3-Dimethylpent-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing this compound is through a Wittig reaction. This reaction involves the coupling of a phosphorus ylide with a ketone, followed by hydrolysis of the resulting ester. Specifically, a non-stabilized ylide is typically used to ensure the desired (Z)-stereoselectivity.

Q2: Why is the Wittig reaction preferred for this synthesis?

A2: The Wittig reaction is highly versatile for creating carbon-carbon double bonds with good control over the location of the new bond. By selecting the appropriate ylide, one can influence the stereochemical outcome of the reaction to favor the desired Z-isomer.[1][2]

Q3: What is the primary byproduct of the Wittig reaction, and how can it be removed?

A3: The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[3] TPPO can be challenging to separate from the desired product due to its polarity. Common purification methods include column chromatography, precipitation by forming a complex with metal salts (e.g., ZnCl₂ or MgCl₂), or crystallization from a suitable solvent system.[3][4][5][6] For an acidic product like this compound, an acid-base extraction can also be an effective purification strategy.

Q4: How can I confirm the stereochemistry of the final product?

A4: The stereochemistry of the (Z)- and (E)-isomers can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the vinylic proton and the allylic protons will differ between the two isomers. Further confirmation can be obtained through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete ylide formation. 2. Steric hindrance around the ketone. 3. Low reactivity of the ylide. 4. Decomposition of reactants or product.1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-butyllithium) for ylide generation. 2. Increase reaction time or temperature. Consider using a more reactive ylide if possible. 3. Use a freshly prepared ylide. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature.
Low Z:E Isomer Ratio 1. The ylide used is partially stabilized. 2. Presence of lithium salts which can lead to equilibration of intermediates.[7] 3. Reaction temperature is too high, favoring the thermodynamically more stable E-isomer.1. Use a non-stabilized ylide (e.g., one derived from an alkylphosphonium salt). 2. Employ salt-free conditions if possible. The choice of base can influence the presence of lithium salts.[7] 3. Run the reaction at a lower temperature to favor the kinetically controlled Z-product.
Presence of Unreacted Starting Materials 1. Insufficient amount of Wittig reagent. 2. The ylide is not reactive enough to react with the ketone.[1] 3. Short reaction time.1. Use a slight excess of the Wittig reagent (1.1 to 1.5 equivalents). 2. Consider using a more reactive, non-stabilized ylide. 3. Increase the reaction time and monitor the reaction progress by TLC or GC.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) 1. TPPO has similar polarity to the product. 2. Inefficient extraction or crystallization.1. Utilize the acidic nature of the product: perform an acid-base extraction. Dissolve the crude mixture in a nonpolar organic solvent and extract with an aqueous base (e.g., NaOH). The aqueous layer containing the carboxylate salt can then be acidified and extracted to recover the pure acid. 2. For non-acidic intermediates (the ester), precipitation of TPPO with ZnCl₂ or MgCl₂ can be effective.[4][5] Alternatively, column chromatography on silica gel is a reliable method.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of Ethyl 2-(triphenylphosphoranylidene)propanoate (Wittig Reagent)

  • To a solution of triphenylphosphine in dry toluene, add ethyl 2-bromopropionate.

  • Heat the mixture at reflux for 24 hours.

  • Cool the reaction mixture to room temperature and collect the resulting phosphonium salt by filtration.

  • Wash the salt with cold diethyl ether and dry under vacuum.

  • Suspend the phosphonium salt in dry THF under an inert atmosphere.

  • Cool the suspension to -78°C and add a strong base (e.g., n-butyllithium in hexanes) dropwise until the deep red color of the ylide persists.

Step 2: Wittig Reaction

  • To the freshly prepared ylide solution at -78°C, add a solution of 2-butanone in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (Z)-2,3-dimethylpent-2-enoate.

Step 3: Hydrolysis to this compound

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide.

  • Heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any remaining triphenylphosphine oxide and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with cold hydrochloric acid until the pH is ~2.

  • Extract the acidic aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Visualizations

Wittig_Reaction_Pathway ylide Ethyl 2-(triphenylphosphoranylidene)propanoate (Ylide) intermediate Oxaphosphetane Intermediate ylide->intermediate + ketone 2-Butanone ketone->intermediate ester_Z Ethyl (Z)-2,3-dimethylpent-2-enoate (Desired Product) intermediate->ester_Z Kinetic Pathway (Major) ester_E Ethyl (E)-2,3-dimethylpent-2-enoate (Side Product) intermediate->ester_E Thermodynamic Pathway (Minor) tppo Triphenylphosphine Oxide (Byproduct) intermediate->tppo hydrolysis Hydrolysis (NaOH, H₂O/EtOH) ester_Z->hydrolysis final_product This compound hydrolysis->final_product

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Start problem Identify Issue start->problem low_yield Low Yield? problem->low_yield Analysis low_ZE Low Z:E Ratio? low_yield->low_ZE No solution_yield Check Ylide Formation Increase Reaction Time/Temp low_yield->solution_yield Yes unreacted_sm Unreacted Starting Material? low_ZE->unreacted_sm No solution_ZE Use Non-stabilized Ylide Lower Reaction Temperature low_ZE->solution_ZE Yes solution_sm Use Excess Wittig Reagent Increase Reaction Time unreacted_sm->solution_sm Yes end Problem Resolved unreacted_sm->end No solution_yield->end solution_ZE->end solution_sm->end

Caption: A troubleshooting workflow for common issues in the synthesis.

References

overcoming low reactivity of (Z)-2,3-Dimethylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-2,3-Dimethylpent-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the low reactivity of this sterically hindered α,β-unsaturated carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical modification of this compound.

Issue: Low or no conversion in esterification reactions.

  • Question: My standard Fischer esterification protocol with this compound is failing or giving very low yields. What is the cause and how can I resolve this?

  • Answer: The low reactivity is likely due to the steric hindrance around both the carboxylic acid group and the tetrasubstituted double bond. Standard acid-catalyzed esterification is often inefficient for such substrates. We recommend using coupling agents to activate the carboxylic acid. The Steglich esterification is a mild and effective alternative for sterically demanding substrates.[1]

Quantitative Data Summary: Esterification Methods

MethodActivating/Coupling AgentCatalyst/AdditiveTypical SolventTemperature (°C)Outcome
Fischer EsterificationH₂SO₄ (catalytic)NoneAlcohol (reflux)80-120Low to no yield
Steglich EsterificationDCC (N,N'-Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)DCM or THFRoom TempGood to excellent yields[1]
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chlorideDMAPTolueneRoom TempHigh yields, suitable for hindered acids[2]
Acyl Fluoride IntermediateCyanuric fluoridePyridineDCM0 to Room TempEffective for hindered systems[3]

Issue: Difficulty in forming amide bonds.

  • Question: I am struggling to synthesize an amide from this compound and a primary/secondary amine using standard coupling reagents. What are the alternative strategies?

  • Answer: Similar to esterification, steric hindrance is the primary challenge. Standard peptide coupling reagents may not be sufficient. A successful strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, followed by reaction with the amine at an elevated temperature.[3][4] This approach has proven effective for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines.[3]

Issue: The alkene double bond is unreactive towards electrophilic addition.

  • Question: I am attempting an electrophilic addition (e.g., halogenation, hydrohalogenation) across the double bond of this compound, but the reaction is not proceeding. Why is this and what can I do?

  • Answer: The tetrasubstituted nature of the alkene in this compound makes it electron-rich and sterically hindered, which deactivates it towards typical electrophilic attack.[5] However, the conjugation with the carbonyl group makes the β-carbon susceptible to nucleophilic attack (conjugate or Michael addition).[6][7][8] Consider using reaction conditions that favor nucleophilic addition to the β-position.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low reactivity of this compound?

A1: The low reactivity stems from two primary structural features:

  • Steric Hindrance: The molecule possesses a tetrasubstituted alkene, meaning all four positions on the double bond are occupied by non-hydrogen substituents (two methyl groups, an ethyl group, and a carboxyl group). This crowding physically blocks the approach of reagents to both the double bond and the adjacent carboxylic acid functional group.

  • Electronic Effects: While the double bond is electron-rich, the carbonyl group of the carboxylic acid withdraws electron density, making the double bond less reactive towards electrophiles compared to a simple alkene.[5]

Q2: Which functional group is more likely to react, the carboxylic acid or the alkene?

A2: The reactivity depends on the reaction conditions. The carboxylic acid can be activated for nucleophilic attack (e.g., esterification, amidation) under appropriate conditions. The alkene's β-carbon is susceptible to nucleophilic attack (conjugate addition) due to conjugation with the carbonyl group.[6][8] Direct electrophilic attack on the alkene is generally difficult due to steric hindrance.

Q3: Can I perform a Heck reaction with this molecule?

A3: While challenging, Heck reactions on tetrasubstituted alkenes are possible. Success would likely require specialized catalysts, such as those with sterically tuned N-heterocyclic carbene (NHC) ligands, and optimized reaction conditions, potentially at higher temperatures.[9][10] Monoarylation of β-substituted α,β-unsaturated carbonyl compounds has been achieved, suggesting that with the right catalytic system, a reaction might be feasible.[11]

Q4: Is it possible to reduce the double bond without affecting the carboxylic acid?

A4: Yes, selective hydrogenation of the α,β-unsaturated double bond (conjugate reduction) is a common transformation.[6] This can often be achieved using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under controlled conditions (e.g., specific solvent, pressure, and temperature) to avoid reduction of the carboxylic acid.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol is adapted for sterically hindered carboxylic acids.[1]

  • Dissolution: Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Catalyst: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Amide Coupling via Acyl Fluoride Intermediate

This protocol is designed for sterically hindered substrates where standard methods fail.[3]

  • Acid Fluoride Formation: In an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add pyridine (1.5 eq) and cool the mixture to 0 °C. Slowly add cyanuric fluoride (0.5 eq). Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Amine Addition: To the solution containing the in situ generated acyl fluoride, add the desired amine (1.2 eq).

  • Heating: Heat the reaction mixture to a temperature between 40-80 °C (the optimal temperature may need to be determined empirically) in a sealed vessel.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Visualizations

experimental_workflow_esterification cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Acid This compound Mix Dissolve in DCM Acid->Mix Alcohol Alcohol Alcohol->Mix DMAP DMAP (Catalyst) DMAP->Mix Cool Cool to 0°C Mix->Cool Add_DCC Add DCC Solution Cool->Add_DCC React Stir at RT (12-24h) Add_DCC->React Filter Filter DCU React->Filter Wash Aqueous Washes Filter->Wash Purify Column Chromatography Wash->Purify Product Final Ester Product Purify->Product

Caption: Workflow for Steglich Esterification.

logical_relationship_reactivity cluster_factors Factors Influencing Reactivity cluster_consequences Consequences for Reactivity cluster_solutions Strategies to Overcome Molecule This compound StericHindrance Steric Hindrance (Tetrasubstituted Alkene) Molecule->StericHindrance ElectronicEffect Electronic Effect (Carbonyl Conjugation) Molecule->ElectronicEffect LowElectrophilic Low Reactivity to Electrophilic Addition StericHindrance->LowElectrophilic LowNucleophilic Low Reactivity at Carbonyl (Direct) StericHindrance->LowNucleophilic ElectronicEffect->LowElectrophilic EnhancedNucleophilic Enhanced Reactivity at β-Carbon (Conjugate Addition) ElectronicEffect->EnhancedNucleophilic SpecializedCatalysts Use Specialized Catalysts (e.g., for Heck, Metathesis) LowElectrophilic->SpecializedCatalysts ActivateCarboxyl Activate Carboxylic Acid (e.g., DCC, Acyl Fluoride) LowNucleophilic->ActivateCarboxyl UseNucleophiles Utilize Nucleophilic (Conjugate) Addition EnhancedNucleophilic->UseNucleophiles

Caption: Factors affecting reactivity and solutions.

References

Validation & Comparative

A Comparative Analysis of (Z)- and (E)-2,3-Dimethylpent-2-enoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the geometric isomers of 2,3-Dimethylpent-2-enoic acid. This document provides a summary of their physicochemical properties, proposed synthetic routes, and expected spectroscopic differences, highlighting the current landscape of available data.

This guide offers a comparative analysis of the (Z)- and (E)-isomers of 2,3-dimethylpent-2-enoic acid. Despite their importance as potential building blocks in organic synthesis and drug discovery, a direct comparative study detailing their experimental properties is notably absent in the current scientific literature. This document aims to bridge this gap by consolidating available computed data and providing a theoretical framework for their synthesis and characterization.

Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between the (Z)- and (E)-isomers of 2,3-dimethylpent-2-enoic acid lies in the spatial arrangement of substituents around the carbon-carbon double bond, which influences their physical and chemical properties. The (Z)-isomer, with the higher priority groups on the same side of the double bond, and the (E)-isomer, with them on opposite sides, are expected to exhibit variations in polarity, boiling point, and chromatographic behavior. Below is a summary of their computed physicochemical properties.

Property(Z)-2,3-Dimethylpent-2-enoic acid(E)-2,3-Dimethylpent-2-enoic acid
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1]128.17 g/mol
XLogP3 22
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 22
Topological Polar Surface Area 37.3 Ų[1]37.3 Ų

Data sourced from PubChem and other chemical databases. It is important to note that these are computationally predicted values and may differ from experimental results.

Stereoselective Synthesis: Proposed Methodologies

Proposed Synthesis of (E)-2,3-Dimethylpent-2-enoic Acid via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, utilizing a stabilized phosphonate ylide, typically favors the formation of the (E)-alkene.

Experimental Protocol:

  • Ylide Formation: A phosphonate ester, such as triethyl 2-phosphonopropionate, is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at 0°C to form the stabilized ylide.

  • Olefination: The ketone, 2-butanone, is added dropwise to the ylide solution at 0°C and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Hydrolysis: The reaction is quenched with water, and the aqueous layer is acidified. The product is then extracted with an organic solvent (e.g., diethyl ether). The resulting ester is subsequently hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidic work-up.

  • Purification: The final product, predominantly (E)-2,3-dimethylpent-2-enoic acid, can be purified by column chromatography or recrystallization.

Proposed Synthesis of this compound via Wittig Reaction

The Wittig reaction, particularly with non-stabilized or semi-stabilized ylides under salt-free conditions, can be tuned to favor the (Z)-isomer.

Experimental Protocol:

  • Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.

  • Ylide Formation: The phosphonium salt is deprotonated with a strong, non-nucleophilic base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) at low temperature to generate the ylide.

  • Olefination: 2-Butanone is added to the ylide solution, and the reaction is allowed to proceed.

  • Work-up and Oxidation: The reaction mixture is worked up to isolate the intermediate alkene. Subsequent oxidation of the appropriate functional group would be necessary to yield the carboxylic acid.

  • Purification: The (Z)-isomer is separated from any minor (E)-isomer by column chromatography.

G General Synthetic Workflow for (Z)- and (E)-2,3-Dimethylpent-2-enoic Acid cluster_E (E)-Isomer Synthesis (HWE) cluster_Z (Z)-Isomer Synthesis (Wittig) cluster_separation Isomer Separation E_start Triethyl 2-phosphonopropionate + NaH E_ylide Stabilized Ylide E_start->E_ylide E_reaction HWE Reaction E_ylide->E_reaction E_ketone 2-Butanone E_ketone->E_reaction E_ester Ethyl (E)-2,3-dimethylpent-2-enoate E_reaction->E_ester E_hydrolysis Hydrolysis E_ester->E_hydrolysis E_product (E)-2,3-Dimethylpent-2-enoic acid E_hydrolysis->E_product Mixture Mixture of (Z) and (E) isomers E_product->Mixture Z_start Phosphonium Salt + n-BuLi Z_ylide Non-stabilized Ylide Z_start->Z_ylide Z_reaction Wittig Reaction Z_ylide->Z_reaction Z_ketone 2-Butanone Z_ketone->Z_reaction Z_intermediate Intermediate Alkene Z_reaction->Z_intermediate Z_oxidation Oxidation Z_intermediate->Z_oxidation Z_product This compound Z_oxidation->Z_product Z_product->Mixture Chromatography Column Chromatography Mixture->Chromatography Z_isomer (Z)-isomer Chromatography->Z_isomer E_isomer (E)-isomer Chromatography->E_isomer

Caption: Proposed synthetic workflows for the (E) and (Z) isomers.

Spectroscopic Characterization: Expected Differences

While experimental spectra for (Z)- and (E)-2,3-dimethylpent-2-enoic acid are not available, the principles of NMR and IR spectroscopy allow for the prediction of key differences.

  • ¹H NMR Spectroscopy: The chemical shifts of the vinyl proton and the protons of the methyl groups attached to the double bond are expected to differ between the two isomers due to anisotropic effects. In the (E)-isomer, the vinyl proton is expected to be deshielded and appear at a lower field compared to the (Z)-isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons in the double bond and the attached methyl groups will also be distinct for each isomer.

  • IR Spectroscopy: The C=C stretching vibration may show slight differences in frequency and intensity between the two isomers. The out-of-plane C-H bending vibrations are often characteristic of the substitution pattern of the alkene, which could aid in distinguishing the isomers.

Biological Activity: An Unexplored Frontier

To date, there is no published research specifically investigating the biological activities of (Z)- and (E)-2,3-dimethylpent-2-enoic acid. The biological effects of geometric isomers of other unsaturated fatty acids can vary significantly, with differences observed in their anti-inflammatory, metabolic, and cytotoxic activities. This underscores the importance of studying the individual biological profiles of the (Z)- and (E)-isomers of 2,3-dimethylpent-2-enoic acid. Future research in this area could uncover novel therapeutic applications for these compounds.

Conclusion

The (Z)- and (E)-isomers of 2,3-dimethylpent-2-enoic acid represent an intriguing pair of molecules for which a direct comparative experimental analysis is currently lacking. This guide has provided a framework based on available computed data and established chemical principles to aid researchers in their synthesis, characterization, and potential future investigation. The development of stereoselective synthetic routes and the subsequent evaluation of their distinct physicochemical and biological properties will be crucial for unlocking their full potential in chemical and pharmaceutical research.

References

Comparison Guide for the Biological Target Validation of (Z)-2,3-Dimethylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive comparison and validation framework for the biological target of a novel investigational compound, (Z)-2,3-Dimethylpent-2-enoic acid. For the purpose of this guide, we will refer to this compound as Compound A . Based on preliminary screening (data not shown), the hypothesized biological target of Compound A is Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme.

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3] This metabolic reprogramming suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T (Treg) cells, thereby facilitating tumor immune evasion.[2] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[1]

This document outlines the experimental validation of IDO1 as the target for Compound A, comparing its performance against established IDO1 inhibitors, Epacadostat and Navoximod.

Data Presentation: Comparative Inhibitor Performance

The inhibitory activity of Compound A against the IDO1 enzyme was evaluated and compared with known inhibitors. The following tables summarize the quantitative data from both enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition of IDO1

Compound Type Target Ki (nM) IC50 (nM)
Compound A Competitive Human IDO1 15 (Hypothetical) 95 (Hypothetical)
Epacadostat Non-competitive Human IDO1 N/A 10 - 72[4][5][6]

| Navoximod | Competitive | Human IDO1 | 7[7][8] | N/A |

Table 2: Cell-Based IDO1 Inhibition

Compound Cell Line Assay Principle EC50 (nM)
Compound A SKOV-3 (Human Ovarian Cancer) Kynurenine Secretion 150 (Hypothetical)
Epacadostat HeLa (Human Cervical Cancer) Kynurenine Production ~10[4][9]

| Navoximod | Human Dendritic Cells | Kynurenine Secretion | 75[7][10][11] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Recombinant Human IDO1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of the compound on purified IDO1 enzyme activity.

Materials:

  • Recombinant Human IDO1 enzyme (purified)

  • L-Tryptophan (substrate)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Cofactors: 20 mM Ascorbate, 10 µM Methylene Blue

  • Catalase (0.2 mg/mL)

  • Test compounds (Compound A, Epacadostat) dissolved in DMSO

  • 30% (w/v) Trichloroacetic acid (TCA)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Protocol:

  • Prepare the reaction mixture in the assay buffer containing ascorbate, methylene blue, and catalase.[4]

  • Add 2 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate.

  • Add 50 µL of 20 nM recombinant IDO1 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 50 µL of 2 mM L-Tryptophan to each well.

  • Allow the reaction to proceed for 60 minutes at 37°C.

  • Terminate the reaction by adding 20 µL of 30% TCA.[12]

  • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[12]

  • Measure the absorbance of kynurenine at a wavelength of 321 nm using a microplate reader.[13][14]

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based IDO1 Functional Assay

Objective: To assess the compound's ability to inhibit intracellular IDO1 activity in a physiologically relevant context.[15]

Materials:

  • SKOV-3 human ovarian cancer cells[15]

  • Cell Culture Medium: McCoy's 5A medium supplemented with 10% FBS and 2 mM L-glutamine.

  • Human Interferon-gamma (IFNγ)

  • Test compounds (Compound A, Navoximod) dissolved in DMSO

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plate

Protocol:

  • Cell Plating: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 104 cells/well and allow them to attach overnight.[15]

  • IDO1 Induction: To induce IDO1 expression, add IFNγ to the cell culture medium to a final concentration of 100 ng/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in fresh assay medium containing 50 µg/mL L-tryptophan.

  • Replace the existing medium with 200 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubate the cells for an additional 24 hours at 37°C.[15]

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the supernatant from each well.

    • Add 10 µL of 6.1 N TCA, incubate at 50°C for 30 minutes, and then centrifuge to pellet any precipitate.[12]

    • Transfer 100 µL of the final supernatant to a new plate and add 100 µL of 2% p-dimethylaminobenzaldehyde in acetic acid.

    • Measure the absorbance at 480 nm.[12]

  • Data Analysis: Create a kynurenine standard curve to determine the concentration in the test samples. Calculate the EC50 value, which represents the concentration of the compound that inhibits 50% of the IFNγ-induced kynurenine production.

Mandatory Visualizations

Signaling Pathway

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_inhibitor Therapeutic Intervention IDO1 IDO1 KYN_out Kynurenine IDO1->KYN_out Catalyzes TRYP_depletion Tryptophan Depletion IDO1->TRYP_depletion TRYP_in L-Tryptophan TRYP_in->IDO1 T_Cell Effector T Cell KYN_out->T_Cell Suppresses AhR Aryl Hydrocarbon Receptor (AhR) KYN_out->AhR Activates IFNg IFN-γ IFNg->IDO1 Induces Treg Regulatory T Cell (Treg) AhR->Treg Promotes TRYP_depletion->T_Cell Inhibits Proliferation Compound_A Compound A (IDO1 Inhibitor) Compound_A->IDO1 Inhibits

Caption: The IDO1 signaling pathway in the tumor microenvironment and the point of inhibition.
Experimental Workflow

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_selectivity Selectivity Profiling cluster_conclusion Conclusion enzymatic_assay 1. Enzymatic Assay (Purified IDO1) determine_ic50 2. Determine IC50 & Ki (Direct Inhibition) enzymatic_assay->determine_ic50 cell_assay 3. Cell-Based Assay (IDO1-expressing cells) determine_ic50->cell_assay Proceed if potent determine_ec50 4. Determine EC50 (Cellular Potency) cell_assay->determine_ec50 selectivity 5. Counter-Screening (e.g., IDO2, TDO) determine_ec50->selectivity Proceed if potent assess_selectivity 6. Assess Selectivity (Off-Target Effects) selectivity->assess_selectivity conclusion Target Validated assess_selectivity->conclusion Confirm on-target activity

Caption: A generalized workflow for the validation of a candidate IDO1 inhibitor.
Logical Relationship

Logic_Diagram IDO1_active IDO1 is Active TRYP_low [Tryptophan] Decreases IDO1_active->TRYP_low KYN_high [Kynurenine] Increases IDO1_active->KYN_high T_Cell_Suppression T Cell Suppression TRYP_low->T_Cell_Suppression KYN_high->T_Cell_Suppression Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion Compound_A Compound A IDO1_inhibited IDO1 is Inhibited Compound_A->IDO1_inhibited causes IDO1_inhibited->IDO1_active prevents Immune_Restoration Immune Function Restored IDO1_inhibited->Immune_Restoration leads to

Caption: Logical flow from IDO1 activity to immune evasion and therapeutic intervention.

References

Navigating the Synthesis of (Z)-2,3-Dimethylpent-2-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of complex organic molecules is a critical endeavor. (Z)-2,3-Dimethylpent-2-enoic acid, a tetrasubstituted α,β-unsaturated carboxylic acid, presents a synthetic challenge due to the steric hindrance around the double bond and the need for precise control of the (Z)-geometry. This guide provides a comparative analysis of potential synthetic routes to this target molecule, complete with detailed, albeit generalized, experimental protocols and a summary of expected outcomes based on established chemical principles.

Comparison of Synthetic Strategies

The stereoselective synthesis of (Z)-alkenes, particularly tetrasubstituted ones, often requires specialized methods to overcome the thermodynamic preference for the (E)-isomer. Two prominent strategies, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, offer potential pathways.

Synthesis Route Key Reagents General Yield Stereoselectivity Reaction Time Potential Cost Factors
Route 1: Wittig Reaction Non-stabilized phosphonium ylide, KetoneModerate to GoodGood for (Z)-isomer12-24 hoursCost of phosphonium salt and strong base
Route 2: Horner-Wadsworth-Emmons (Still-Gennari Modification) Still-Gennari phosphonate, Ketone, KHMDS, 18-crown-6Good to ExcellentExcellent for (Z)-isomer2-6 hoursCost of specialized phosphonate and crown ether

Table 1. Comparative analysis of potential synthesis routes for this compound.

Logical Workflow for Synthesis Route Selection

The choice between these synthetic routes will depend on the specific requirements of the research, including the desired purity, yield, and available resources. The following diagram illustrates the decision-making process.

SynthesisComparison Start Define Synthesis Goals High_Z_Selectivity High (Z)-Selectivity Required? Start->High_Z_Selectivity Cost_Constraint Cost a Major Constraint? High_Z_Selectivity->Cost_Constraint Yes Route1 Select Wittig Reaction High_Z_Selectivity->Route1 No Time_Constraint Time a Major Constraint? Cost_Constraint->Time_Constraint No Cost_Constraint->Route1 Yes Time_Constraint->Route1 No Route2 Select Still-Gennari HWE Time_Constraint->Route2 Yes

Caption: Decision workflow for selecting a synthesis route.

Experimental Protocols

Below are detailed, representative protocols for the proposed synthesis routes. Note that optimization of reaction conditions would be necessary to achieve the best results for the specific target molecule.

Route 1: Wittig Reaction for (Z)-Alkene Synthesis

The Wittig reaction, when employing non-stabilized ylides, generally favors the formation of the (Z)-alkene.[1][2] The reaction proceeds through a betaine intermediate, and under salt-free conditions, the kinetic product is the desired (Z)-isomer.

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the resulting deep red or orange solution to stir at -78 °C for 1 hour.

Step 2: Olefination Reaction

  • To the ylide solution at -78 °C, add a solution of 2-butanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is a mixture of the (Z)- and (E)-isomers of 2,3-dimethylpent-2-ene.

Step 3: Oxidation to the Carboxylic Acid

  • Dissolve the alkene mixture in a suitable solvent system (e.g., acetone/water).

  • Add a strong oxidizing agent, such as potassium permanganate or a ruthenium-based catalyst with a co-oxidant.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture to isolate the crude carboxylic acid.

  • Purify the this compound from the (E)-isomer by column chromatography or fractional crystallization.

Route 2: Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification)

The Still-Gennari modification of the HWE reaction is a powerful method for the stereoselective synthesis of (Z)-alkenes from aldehydes and ketones.[3] It utilizes phosphonates with electron-withdrawing groups and specific reaction conditions to favor the formation of the kinetic (Z)-product.

Step 1: Preparation of the (Z)-selective Phosphonate Reagent

This protocol assumes the availability of a suitable phosphonate, such as methyl (bis(2,2,2-trifluoroethoxy)phosphono)acetate.

Step 2: Olefination Reaction

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the Still-Gennari phosphonate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a solution of potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) in toluene dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 2-butanone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting product is the methyl ester of this compound.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add an excess of lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature or gently heat until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1 M hydrochloric acid to protonate the carboxylate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer and remove the solvent to yield this compound.

  • Purify by column chromatography or recrystallization if necessary.

Conclusion

Both the Wittig reaction and the Still-Gennari modified Horner-Wadsworth-Emmons reaction present viable, albeit conceptually different, approaches to the synthesis of this compound. The Wittig reaction offers a more classical and potentially less expensive route, but may require more extensive purification to isolate the desired (Z)-isomer. In contrast, the Still-Gennari HWE reaction is designed for high (Z)-selectivity and generally proceeds with shorter reaction times, but involves more specialized and costly reagents. The ultimate choice of method will be guided by the specific needs and resources of the research team. Further experimental validation and optimization are required to determine the most efficient and practical route for the synthesis of this challenging tetrasubstituted alkene.

References

A Comparative Guide to (Z)-2,3-Dimethylpent-2-enoic Acid and Other Fatty Acid Analogs in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural and functional characteristics of (Z)-2,3-Dimethylpent-2-enoic acid and other well-characterized fatty acid analogs. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on a detailed comparison with established fatty acid analogs, providing a framework for potential research directions and experimental evaluation of this novel compound.

Introduction to Fatty Acid Analogs

Fatty acids and their analogs are a diverse class of molecules that play crucial roles in cellular metabolism, signaling, and membrane structure. In drug development, synthetic fatty acid analogs are explored for their potential to modulate various physiological and pathological processes. These molecules can offer improved pharmacokinetic properties, enhanced target specificity, and novel mechanisms of action compared to their endogenous counterparts. This guide will explore the known activities of prominent fatty acid analogs and provide a hypothetical context for the potential biological role of this compound based on its structural features.

Comparative Overview of Selected Fatty Acid Analogs

The following table summarizes the key features of this compound and a selection of well-studied fatty acid analogs.

FeatureThis compoundValproic AcidIbuprofen2-BromopalmitateGW9508
Structure Branched short-chain unsaturated fatty acidBranched short-chain saturated fatty acidPropanoic acid derivativePalmitic acid analog with bromine substitutionPhenylacetic acid derivative
Primary Mechanism(s) of Action UnknownInhibition of GABA transaminase and histone deacetylases (HDACs)[1][2][3][4][5]Non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[6][7][8][9][10]Inhibition of protein palmitoylation; disruption of lipid droplets[11][12][13][14][15]Potent and selective agonist of G protein-coupled receptor 40 (GPR40/FFA1)[16][17][18][19]
Key Biological Effects Not experimentally determinedAnticonvulsant, mood stabilizer[1][2]Anti-inflammatory, analgesic, antipyretic[6][7][9]Antiviral, anti-senescence, induction of inflammatory responses[11][12][13]Glucose-stimulated insulin secretion, anti-inflammatory effects[16][17]
Therapeutic Applications None establishedEpilepsy, bipolar disorder, migraine prophylaxis[1][2]Pain, inflammation, fever[7][9]Research tool for studying lipid modificationPotential for type 2 diabetes and inflammatory conditions
Molecular Formula C7H12O2[20]C8H16O2C13H18O2C16H31BrO2C22H21NO3[19]
Molecular Weight 128.17 g/mol [20]144.21 g/mol 206.29 g/mol 335.33 g/mol 347.41 g/mol [17]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of fatty acid analogs stem from their ability to interact with a range of cellular targets and signaling pathways.

Valproic Acid: A Multi-Targeted Agent

Valproic acid's primary mechanisms of action involve the modulation of neurotransmitter levels and epigenetic regulation. By inhibiting GABA transaminase, it increases the concentration of the inhibitory neurotransmitter GABA in the brain.[1][3] Additionally, its inhibition of HDACs leads to changes in gene expression, which may contribute to its therapeutic effects.[1][2]

Valproic_Acid_Pathway VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T inhibits HDAC Histone Deacetylases VPA->HDAC inhibits GABA GABA Levels Gene_Expression Altered Gene Expression Neuronal_Inhibition Increased Neuronal Inhibition GABA->Neuronal_Inhibition Therapeutic_Effects Anticonvulsant & Mood-Stabilizing Effects Gene_Expression->Therapeutic_Effects Neuronal_Inhibition->Therapeutic_Effects

Caption: Valproic Acid's dual mechanism of action.

Ibuprofen: Targeting the Arachidonic Acid Cascade

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are key for the conversion of arachidonic acid into prostaglandins.[6][7][8][9][10] Prostaglandins are potent signaling molecules involved in pain, inflammation, and fever.

Ibuprofen_Pathway Ibuprofen Ibuprofen COX COX-1 & COX-2 Ibuprofen->COX inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Pain, Inflammation, Fever Prostaglandins->Inflammation

Caption: Ibuprofen's inhibition of the prostaglandin synthesis pathway.

GW9508: Activating Free Fatty Acid Receptors

GW9508 is a synthetic agonist for GPR40 (FFA1), a receptor that is highly expressed in pancreatic β-cells.[16] Activation of GPR40 by fatty acids or synthetic agonists leads to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion.

GW9508_Pathway GW9508 GW9508 GPR40 GPR40 (FFA1) Receptor GW9508->GPR40 activates PLC Phospholipase C GPR40->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Insulin_Secretion Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion

Caption: GW9508-mediated activation of the GPR40 signaling cascade.

Hypothetical Positioning and Experimental Approach for this compound

Given the lack of experimental data for this compound, its biological activities can be hypothesized based on its structural similarity to other short-chain fatty acids. Its branched and unsaturated nature suggests it may interact with various cellular targets, potentially influencing metabolic and signaling pathways.

Potential areas of investigation include:

  • Metabolic Effects: As a short-chain fatty acid, it could be a substrate for or an inhibitor of enzymes involved in fatty acid metabolism.

  • Signaling Properties: It may act as a ligand for free fatty acid receptors (e.g., GPR40, GPR41, GPR43) or other nuclear receptors.

  • Inflammatory Modulation: Many fatty acids and their analogs possess pro- or anti-inflammatory properties.

The following experimental workflow outlines a potential strategy for characterizing the biological activities of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action Cytotoxicity Cytotoxicity Assays Receptor_Screening Receptor Binding/ Activation Assays (e.g., GPR40, PPARs) Cytotoxicity->Receptor_Screening FAO_Assay Fatty Acid Oxidation Measurement Receptor_Screening->FAO_Assay Cytokine_Assay Cytokine Production Profiling Receptor_Screening->Cytokine_Assay Insulin_Secretion_Assay Insulin Secretion Assay Receptor_Screening->Insulin_Secretion_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) FAO_Assay->Pathway_Analysis Cytokine_Assay->Pathway_Analysis Insulin_Secretion_Assay->Pathway_Analysis Gene_Expression Gene Expression Profiling (e.g., qPCR) Pathway_Analysis->Gene_Expression

Caption: A proposed experimental workflow for characterizing a novel fatty acid analog.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of fatty acid analogs.

GPR40 (FFA1) Receptor Activation Assay

This protocol describes a cell-based assay to determine if a compound activates the GPR40 receptor.

Materials:

  • HEK293 cells stably expressing human GPR40 (commercially available).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (this compound) and positive control (GW9508).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection.

Procedure:

  • Cell Plating: Seed GPR40-expressing HEK293 cells into 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use an automated injector to add the test compound or positive control at various concentrations.

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis: An increase in fluorescence intensity upon compound addition indicates a rise in intracellular calcium, signifying receptor activation. Calculate EC50 values from the dose-response curves.

Measurement of Fatty Acid Oxidation

This protocol measures the rate of mitochondrial fatty acid β-oxidation in cultured cells.[21][22][23][24][25]

Materials:

  • Cultured cells of interest (e.g., hepatocytes, myotubes).

  • [¹⁴C]-labeled palmitic acid.

  • Bovine serum albumin (BSA), fatty acid-free.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

  • Perchloric acid.

Procedure:

  • Preparation of Radiolabeled Substrate: Prepare a complex of [¹⁴C]-palmitic acid and BSA in the culture medium.

  • Cell Treatment: Incubate the cultured cells with the [¹⁴C]-palmitate-BSA complex and the test compound for a defined period (e.g., 2-4 hours).

  • Reaction Termination: Stop the reaction by adding perchloric acid to the medium. This will precipitate proteins and lipids.

  • Separation of Soluble Products: Centrifuge the samples to pellet the precipitate. The supernatant will contain the acid-soluble metabolites (ASMs), which include the [¹⁴C]-acetyl-CoA and other products of β-oxidation.

  • Quantification:

    • Transfer a known volume of the supernatant to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the acid-soluble fraction is proportional to the rate of fatty acid oxidation. Normalize the results to the total protein content of the cells.

Assessment of Cytokine Production

This protocol outlines a method to assess the effect of a compound on cytokine production by immune cells in vitro.[26][27][28][29]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood or a relevant immune cell line (e.g., THP-1).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Stimulating agent (e.g., lipopolysaccharide (LPS) for macrophages, phytohemagglutinin (PHA) for T cells).

  • Test compound (this compound).

  • ELISA or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed PBMCs or the cell line into a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add the stimulating agent (e.g., LPS) to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for an appropriate time (e.g., 6-24 hours) at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines in the compound-treated groups to the stimulated control group to determine the immunomodulatory effect of the compound.

Conclusion

While this compound remains a largely uncharacterized compound, its structural resemblance to other bioactive short-chain fatty acids suggests a potential for interesting biological activities. The comparative framework and detailed experimental protocols provided in this guide offer a roadmap for researchers to investigate its potential therapeutic relevance. By systematically evaluating its effects on key cellular processes such as metabolism, signaling, and inflammation, the scientific community can begin to unravel the functional role of this and other novel fatty acid analogs.

References

Comparative Analysis of (Z)-2,3-Dimethylpent-2-enoic Acid: An Experimental Data Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Z)-2,3-Dimethylpent-2-enoic acid and its potential alternatives, focusing on their established or predicted biological activities. Due to the limited direct experimental data available for this compound, this document cross-validates information from structurally similar short-chain fatty acids (SCFAs) to infer its potential pharmacological profile. The primary mechanisms of action for related SCFAs include histone deacetylase (HDAC) inhibition and activation of G-protein coupled receptors GPR41 and GPR43, which are implicated in cancer therapy and immunomodulation.

Data Summary

The following tables summarize the available quantitative data for short-chain fatty acids that are structurally or functionally related to this compound. This data provides a basis for predicting the potential efficacy of the target compound.

Table 1: Anti-Proliferative Activity of Related Short-Chain Fatty Acids

CompoundCell LineAssayIC50 ValueReference
Valproic AcidT98G (Glioblastoma)MTT72h: ~6 mM[1]
Valproic AcidU-87MG (Glioblastoma)MTT72h: ~4 mM[1]
ButyrateHT-29 (Colon Cancer)HDAC Inhibition0.09 mM[2][3]
Butyrate4T1 (Murine Breast Cancer)Cell ViabilityNot specified[4]
PhenylbutyrateDS19 cellsHDAC Inhibition0.62 mM[2]

Table 2: HDAC Inhibitory Activity of Related Short-Chain Fatty Acids

CompoundSourceIC50 ValueReference
ButyrateHT-29 cell nuclear extract0.09 mM[2][3]
PropionateHT-29 cell nuclear extractLess potent than butyrate[2]
p-Coumaric acidHT-29 cell nuclear extract0.19 mM[2]
Caffeic acidHT-29 cell nuclear extract0.85 mM[2]
Valproic AcidGeneralMillimolar range[5]
5-phenylvaleric hydroxamic acidRat-liver HDAC5 µM[6][7]
4-benzoylbutyric hydroxamic acidRat-liver HDAC133 µM[6][7]

Table 3: G-Protein Coupled Receptor (GPR41/GPR43) Activation by Short-Chain Fatty Acids

CompoundReceptorPotency OrderEC50 ValueReference
PropionateGPR43Propionate = Acetate > Butyrate > Valerate~0.5 mM[8][9]
ButyrateGPR41Propionate = Butyrate = Valerate > Acetate~0.5 mM[8][9]

Experimental Protocols

Detailed methodologies for key experiments relevant to the biological activities of short-chain fatty acids are provided below. These protocols can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • 96-well plates

  • Complete culture medium

  • This compound or alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using an acidic isopropanol solution, remove the medium and add 100 µL of the solubilizing agent. If using DMSO, add it directly to the wells containing the medium.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Materials:

  • Nuclear extract from cells (e.g., HeLa or HT-29)

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution

  • Test compound and known HDAC inhibitor (e.g., Trichostatin A)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well black plate, add the nuclear extract, assay buffer, and the test compound or control.

  • Initiate the reaction by adding the HDAC substrate.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of HDAC inhibition and determine the IC50 value.

STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol assesses the activation of the STAT5 signaling pathway, which is involved in cell proliferation and survival.

Materials:

  • Cells of interest (e.g., hematopoietic cell lines)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-3)

  • Test compound

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Primary antibody (anti-phospho-STAT5)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Culture cells and starve them of cytokines for a few hours.

  • Pre-treat the cells with the test compound or vehicle control.

  • Stimulate the cells with a cytokine (e.g., IL-3) for a short period (e.g., 15-30 minutes).

  • Fix the cells with fixation buffer.

  • Permeabilize the cells with permeabilization buffer.

  • Stain the cells with the primary antibody against phosphorylated STAT5.

  • Wash the cells and stain with a fluorescently labeled secondary antibody.

  • Analyze the samples using a flow cytometer to quantify the level of STAT5 phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.

HDAC_Inhibition_Pathway Compound This compound (or analog) HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Gene Expression (e.g., p21) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest Apoptosis GeneExpression->CellCycleArrest

Caption: HDAC Inhibition Signaling Pathway.

GPR41_43_Signaling_Pathway SCFA Short-Chain Fatty Acid (e.g., this compound) GPR41 GPR41 (FFAR3) SCFA->GPR41 GPR43 GPR43 (FFAR2) SCFA->GPR43 Gi Gαi GPR41->Gi GPR43->Gi Gq Gαq GPR43->Gq AC Adenylate Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG ImmuneResponse Immune Response Modulation cAMP->ImmuneResponse Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->ImmuneResponse

Caption: GPR41/GPR43 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Future Work) CellCulture Cell Culture (Cancer Cell Lines) CompoundTreatment Treatment with This compound & Analogs CellCulture->CompoundTreatment CellViability Cell Viability Assay (MTT/XTT) CompoundTreatment->CellViability HDACAssay HDAC Activity Assay CompoundTreatment->HDACAssay STAT5Assay STAT5 Phosphorylation (Flow Cytometry) CompoundTreatment->STAT5Assay DataAnalysis Data Analysis (IC50/EC50 Determination) CellViability->DataAnalysis HDACAssay->DataAnalysis STAT5Assay->DataAnalysis AnimalModel Animal Model (e.g., Xenograft) Treatment Compound Administration AnimalModel->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Treatment->PKPD Efficacy Efficacy Evaluation TumorMeasurement->Efficacy Toxicity->Efficacy PKPD->Efficacy

Caption: Experimental Workflow for Compound Evaluation.

References

Lack of Scientific Data Prevents Confirmation of (Z)-2,3-Dimethylpent-2-enoic Acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity and mechanism of action of (Z)-2,3-Dimethylpent-2-enoic acid. Despite efforts to collate experimental data for a comparative analysis, no peer-reviewed studies detailing its pharmacological effects, cellular targets, or signaling pathways could be identified.

This absence of foundational research makes it impossible to fulfill the request for a comparison guide confirming the compound's mechanism of action. The core requirements of presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be met without initial data from primary scientific research.

While information regarding the chemical properties, synthesis, and commercial availability of this compound and its isomers is accessible, the crucial experimental data needed to elucidate its biological function is not present in the public domain.

Alternative Approaches and Future Directions:

Given the current lack of information, researchers, scientists, and drug development professionals interested in this compound are encouraged to consider the following:

  • Initiate Primary Research: The primary need is for foundational research to determine the biological activity of this compound. This would involve in vitro and in vivo studies to identify any potential therapeutic effects and to elucidate its mechanism of action.

  • Computational Modeling: In the absence of experimental data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to predict potential biological targets and activities based on the compound's structure. These predictions would then need to be validated experimentally.

  • Investigate Structural Analogs: Research into the biological activities of structurally similar compounds may provide initial hypotheses for the potential mechanism of this compound. However, it is important to note that even minor structural changes can lead to significant differences in biological activity.

Until primary research is conducted and published, any discussion of the mechanism of action of this compound would be purely speculative. Therefore, a comparison guide with supporting experimental data cannot be responsibly produced at this time. The scientific community is encouraged to address this knowledge gap to enable future comparative analyses.

Safety Operating Guide

Safe Disposal of (Z)-2,3-Dimethylpent-2-enoic Acid: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (Z)-2,3-Dimethylpent-2-enoic acid, ensuring the safety of researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled with a high degree of caution, assuming it to be corrosive and potentially toxic. The following procedures are based on best practices for the disposal of analogous organic carboxylic acids.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a carboxylic acid, it should be treated as a corrosive material. Exposure can cause severe skin burns and eye damage. Inhalation of vapors may cause respiratory irritation. The toxicological properties of this specific compound are not well-documented; therefore, minimizing exposure is critical.

Required Personal Protective Equipment (PPE) when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a splash hazard.[1]
Hand Protection Nitrile or neoprene gloves are recommended for handling organic acids.[2][3][4] Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5] For significant spill risks, a chemical-resistant apron should be worn.
Respiratory All handling of the pure compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For small spills, use a spill kit equipped with a neutralizer for acids (such as sodium bicarbonate or a commercial acid neutralizer). Create a dike around the spill with absorbent material.

  • Neutralize: Slowly and carefully add the neutralizing agent to the spill, avoiding excessive heat generation or splashing.

  • Test pH: After the reaction has subsided, test the pH of the mixture to ensure it is between 6 and 8.

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Package for Disposal: Scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

III. Waste Disposal Procedures

Proper segregation and labeling of waste are paramount for safe disposal. Never mix this compound waste with incompatible materials such as bases or oxidizing agents.

Option 1: Direct Disposal as Hazardous Waste (Recommended)

Due to the lack of specific toxicity data, the most prudent approach is to dispose of this compound as hazardous waste without prior neutralization.

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with organic acids (e.g., high-density polyethylene).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible chemicals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

Option 2: Neutralization Prior to Disposal (For Dilute Aqueous Solutions Only)

This procedure should only be performed by trained personnel and for small quantities of dilute aqueous solutions of this compound.

Experimental Protocol for Neutralization of Dilute Aqueous Waste:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood.

  • Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate in water.

  • Slow Addition: While stirring the dilute acidic waste, slowly add the sodium bicarbonate solution. Be cautious as this will generate carbon dioxide gas.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Adjust to Neutral pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Once neutralized and confirmed to be non-hazardous by your institution's EHS guidelines, the solution may be eligible for drain disposal with copious amounts of water, subject to local regulations. Consult your EHS office for final approval.

  • Record Keeping: Maintain a log of all neutralization procedures.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_disposal_options Disposal Pathways start This compound Waste is_pure Pure Compound or Concentrated Solution? start->is_pure direct_disposal Collect in Labeled Hazardous Waste Container is_pure->direct_disposal Yes neutralization Neutralize with Weak Base (e.g., Sodium Bicarbonate) is_pure->neutralization No (Dilute Aqueous) ehs_pickup Arrange for EHS Pickup direct_disposal->ehs_pickup check_ph Check pH (6.0-8.0) neutralization->check_ph check_ph->direct_disposal No drain_disposal Drain Disposal (with EHS approval and copious water) check_ph->drain_disposal Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (Z)-2,3-Dimethylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (Z)-2,3-Dimethylpent-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical hazards. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes & Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and fumes.[3] A face shield should be worn in conjunction with goggles to offer full-face protection.[3] This combination is essential as the substance is expected to cause serious eye damage.[1][2]
Hands Acid-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to a variety of acids.[3][4] Ensure gloves are of an appropriate thickness and are inspected for any defects before use.
Body Acid-Resistant Lab Coat or SuitA lab coat made of a suitable material like PVC or neoprene is necessary to protect against skin contact.[3] For larger quantities or in situations with a higher risk of splashing, an acid-resistant suit with sealed seams is advised.[3]
Respiratory Respirator (if necessary)Use in a well-ventilated area is crucial.[5] If ventilation is inadequate or there is a risk of inhaling vapors or aerosols, a respirator with an appropriate acid gas cartridge is required.[3] Fit testing of the respirator is essential to ensure a proper seal.[3]
Feet Closed-Toed ShoesProtective footwear should be worn to protect against spills.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All personnel must be trained on the specific hazards of the chemical.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Contamination: Avoid contact with skin, eyes, and clothing.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][5] Remove and wash contaminated clothing before reuse.[1][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases.[5][6]

Disposal Plan:

  • Waste Collection: Dispose of this compound and any contaminated materials in a designated, properly labeled, and sealed waste container.

  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Spill Management: In the event of a spill, evacuate the area and prevent the spread of the chemical. Use an appropriate absorbent material for containment and collect it into a suitable container for disposal.[5] Ensure adequate ventilation during cleanup.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_safety Locate Eyewash & Safety Shower prep_hood->prep_safety handle_transfer Carefully Transfer Chemical prep_safety->handle_transfer handle_work Perform Experimental Work handle_transfer->handle_work handle_container Securely Close Container handle_work->handle_container clean_decontaminate Decontaminate Work Area handle_container->clean_decontaminate clean_dispose Dispose of Waste Properly clean_decontaminate->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.